Product packaging for But-1-ene;ethene(Cat. No.:CAS No. 25087-34-7)

But-1-ene;ethene

Cat. No.: B1595626
CAS No.: 25087-34-7
M. Wt: 84.16 g/mol
InChI Key: WXCZUWHSJWOTRV-UHFFFAOYSA-N
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Description

But-1-ene;ethene is a copolymer of significant interest in polymer and material science research. This compound, often referred to as ethylene-butene copolymer, is primarily utilized as a model system for studying the structure-property relationships in polyolefins . A principal research application is its role as a comonomer in the production of polyethylene, where it is instrumental in the development and study of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE) . The incorporation of but-1-ene branches into the polyethylene chain allows researchers to precisely investigate and manipulate crystallinity, density, and mechanical properties such as impact strength and tear resistance . Beyond material properties, this copolymer also serves as a valuable subject in catalytic studies. Research into the oligomerization of ethene to butene, a foundational step for such copolymers, is a active area utilizing acidic zeolites and zeotypes, providing insights into reaction kinetics and mechanisms like the oligomerization-cracking pathway . From a commercial perspective, lower olefins like ethene and but-1-ene are among the most important building blocks and platform chemicals in the industry, underscoring the relevance of research involving their copolymers . This product is presented as translucent to white solid pellets with a mild hydrocarbon odor . It is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12 B1595626 But-1-ene;ethene CAS No. 25087-34-7

Properties

IUPAC Name

but-1-ene;ethene
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InChI

InChI=1S/C4H8.C2H4/c1-3-4-2;1-2/h3H,1,4H2,2H3;1-2H2
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InChI Key

WXCZUWHSJWOTRV-UHFFFAOYSA-N
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Canonical SMILES

CCC=C.C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54570-68-2, 25087-34-7, 154804-03-2
Record name 1-Butene, polymer with ethene, isotactic
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Record name 1-Butene-ethylene copolymer
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Record name 1-Butene, polymer with ethene, block
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DSSTOX Substance ID

DTXSID70905437
Record name But-1-ene--ethene (1/1)
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Molecular Weight

84.16 g/mol
Source PubChem
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Physical Description

White odorless pellets; [Dow Chemical MSDS] Translucent to white solid with mild hydrocarbon odor; [Equistar Chemicals MSDS]
Record name 1-Butene, polymer with ethene
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CAS No.

9019-29-8, 25087-34-7, 100358-26-7
Record name Butene, polymer with ethene
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Record name 1-Butene, polymer with ethene
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Record name But-1-ene--ethene (1/1)
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Record name 1-Butene, polymer with ethene
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Advanced Synthetic Methodologies for But 1 Ene and Ethene Production

Catalytic Dimerization of Ethene to But-1-ene

The catalytic dimerization of ethene is a cornerstone of modern petrochemical production, offering a direct route to high-purity but-1-ene. This process relies on sophisticated catalyst systems that can be broadly categorized as homogeneous or heterogeneous. acs.orgnih.gov The choice of catalyst and reaction conditions is paramount in steering the reaction towards the desired product while minimizing the formation of isomers like 2-butene (B3427860), higher oligomers, and polymers. ijcea.orguoregon.edu

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a widely implemented technology for ethene dimerization. acs.orgacs.org These systems, often based on transition-metal complexes, are known for their high activity and selectivity. acs.orgifpenergiesnouvelles.fr The most prominent industrial application is the AlphaButol® process, which utilizes a homogeneous catalyst to produce a significant portion of the world's but-1-ene. acs.orgosti.gov

Titanium-based catalysts are central to several commercial ethene dimerization processes. researchgate.net A common formulation involves a titanium tetra-alkoxide, such as titanium tetrabutoxide (Ti(OC₄H₉)₄), which serves as the primary catalyst component. ijche.com These alkyl titanate systems, when activated, demonstrate high efficacy in converting ethene to but-1-ene. researchgate.netscribd.com Zirconium-based catalysts, specifically tetra-alcoholates, are also employed in a similar fashion for the dimerization reaction. google.comgoogle.com The invention by Ziegler first described using a catalyst obtained by mixing a titanium or zirconium tetra-alcoholate with trialkylaluminium for this purpose. google.com The ligands attached to the titanium or zirconium center can be modified to fine-tune the catalyst's performance, with research exploring alkoxy ligands functionalized with heteroatoms to enhance stability and selectivity. google.com

Organoaluminium compounds are essential co-catalysts or activators in these homogeneous systems. google.comwikipedia.org Compounds like triethylaluminium (TEA or AlEt₃) are frequently used in conjunction with alkyl titanates. researchgate.netijche.com The role of the organoaluminium co-catalyst is multifaceted; it activates the primary titanium or zirconium complex by exchanging alkyl groups for alkoxide groups, creating the catalytically active species with a Ti-C bond. ijche.comresearchgate.net The molar ratio of the organoaluminium compound to the transition metal (e.g., the Al/Ti ratio) is a critical parameter that significantly influences catalyst activity and product selectivity. acs.orgijcea.org An optimal ratio is necessary, as an excess can lead to the formation of undesirable by-products, including polymers. ijcea.org These co-catalysts are typically highly sensitive to air and moisture, requiring careful handling. osti.gov

Two primary mechanisms have been proposed for the titanium-catalyzed dimerization of ethene: the metallacycle mechanism and the Cossee-Arlman mechanism.

Metallacycle Pathway: This model involves the initial formation of a titanacyclopentane intermediate from the coordination of two ethene molecules to a titanium active center. ijche.com This five-membered ring then undergoes a β-hydride transfer to form a π-bonded but-1-ene complex, which subsequently releases the but-1-ene product. ijche.com

Cossee-Arlman Pathway: This mechanism, traditionally associated with Ziegler-Natta polymerization, involves the sequential insertion of ethene molecules into a titanium-alkyl or titanium-hydride bond. researchgate.netacs.org Theoretical studies using density functional theory (DFT) suggest that the Cossee-Arlman mechanism is the more probable route for selective dimerization with Ti(OR')₄/AlR₃ systems. acs.org This pathway is predicted to have a lower rate-determining reaction barrier and is more likely to lead to selective dimerization, whereas the metallacycle mechanism has a higher predicted likelihood of forming 1-hexene (B165129). acs.org The process is thought to proceed via a titanium-hydride intermediate, followed by ethene insertion to form a titanium-butyl species, and finally, a rapid β-hydride elimination step that releases but-1-ene and regenerates the titanium-hydride catalyst. researchgate.netacs.org

While homogeneous catalysts are commercially dominant, they pose challenges in catalyst-product separation. researchgate.net Heterogeneous catalysts, being in a different phase (typically solid) from the gaseous or liquid reactants, offer a solution to this problem and are an area of intensive research. nih.govosti.gov

Historically, many solid acid catalysts showed poor selectivity for but-1-ene, favoring the more stable 2-butene isomer. osti.gov However, significant advancements have been made using structured porous materials and supported metal catalysts.

Metal-Organic Frameworks (MOFs): MOFs have emerged as highly promising heterogeneous catalysts. acs.org A nickel-exchanged MOF, Ni-MFU-4l, has demonstrated premier activity and selectivity for ethene dimerization. acs.orgmit.edu By isolating Ni(II) active sites within the porous framework, this catalyst achieves a high turnover frequency and a but-1-ene selectivity of up to 96.2%, which surpasses the reported selectivity of the industrial AlphaButol process. acs.orgmit.edu Another system, Ni-ZIF-8, which features Ni-active sites on the crystal surface of a zeolitic imidazolate framework, also shows exceptionally high activity (turnover frequency > 1,000,000 h⁻¹) and but-1-ene selectivity (>85%) with enhanced stability compared to homogeneous catalysts. acs.org

Supported Metal Catalysts: Nickel-based catalysts supported on materials like silica (B1680970), alumina (B75360), or carbon have also been investigated. osti.gov For instance, a chromium-promoted cobalt oxide on carbon catalyst has been shown to produce but-1-ene with up to 82.4% selectivity without the need for an organoaluminium co-catalyst. osti.gov Nickel-ion-exchanged zeolites such as NiMCM-36 have also shown good activity and high selectivity for olefins with an even number of carbon atoms. mdpi.com

Temperature: The reaction temperature significantly affects both activity and selectivity. For titanium-based homogeneous systems, a typical range is 90 to 200 °C, with an optimal range often cited as 95 to 130 °C. In a study using a Ti-based catalyst with a promoter, the optimal temperature was found to be around 60 °C; higher temperatures led to a decrease in but-1-ene selectivity and an increase in polymer formation. ijcea.org For some highly active heterogeneous MOF catalysts, lower temperatures (0–25 °C) are preferred, as higher temperatures (e.g., 50 °C) can cause a drop in activity and selectivity in favor of 2-butene. acs.orgmit.edu

Pressure: Ethene pressure is another critical variable. The process is typically run at pressures between 5 and 50 bar. Increasing pressure generally improves catalyst activity by increasing the concentration of ethene available at the active sites. ijcea.org For the Ni-MFU-4l catalyst, activity shows a first-order dependence on ethene pressure up to 25 bar, after which it plateaus, though but-1-ene selectivity continues to increase at higher pressures. mit.edu

Catalyst Ratios and Additives: The molar ratio of the co-catalyst to the catalyst (e.g., Al/Ti) must be carefully controlled. ijcea.org For a Ti-based system, increasing the Al/Ti ratio to 4:1 improved selectivity, but further increases led to more polymer by-product. ijcea.org Additives, or modifiers, such as ethers (e.g., THF) or haloalkanes, can also be introduced to the catalyst system to act as promoters, improving selectivity and reducing the formation of unwanted heavy compounds. ijcea.orgijche.com

The interplay of these factors is complex, and optimization is key to achieving high yields of polymer-grade but-1-ene. ijcea.orgresearchgate.net

Interactive Data Table: Optimization of Ethene Dimerization Conditions

Catalyst SystemTemperature (°C)Pressure (bar)1-Butene (B85601) Selectivity (%)Reference
Alkyl titanate / Organoaluminium95 - 1308 - 35~99
Ti-based / TEA / EDC Promoter5522>95 (Overall) ijcea.org
Ni(10%)-MFU-4l / MAO05097.8 acs.orgmit.edu
Ni-ZIF-83550>85 acs.org
Cr-promoted Co-Oxide/CarbonNot SpecifiedNot Specified53.5 - 82.4 osti.gov

Homogeneous Organometallic Catalyst Systems

Production of Olefins from Alternative Feedstocks

The production of light olefins, including but-1-ene and ethene, is increasingly shifting towards non-petroleum-based routes due to fluctuating oil prices and the desire for greater feedstock diversification. Alternative feedstocks such as coal, natural gas, and biomass can be converted into synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), which serves as a primary building block for various chemicals. researchgate.netresearchgate.net

Syngas-to-Olefins (STO) Processes

Syngas-to-Olefins (STO) processes represent a direct route for converting syngas into valuable light olefins. mdpi.com Unlike indirect routes that first produce an intermediate like methanol (B129727), direct processes aim to convert syngas in a single step, which can offer economic advantages. researchgate.netmdpi.com The Fischer-Tropsch to Olefins (FTO) process is a prominent example of a direct STO technology. researchgate.net

The Fischer-Tropsch (FT) process catalytically converts syngas into a range of hydrocarbons. frontiersin.org When tailored to maximize the production of light olefins, it is referred to as the FTO process. d-nb.info Iron (Fe) and cobalt (Co) are the most commonly used metals for FTS catalysts. uky.edu

Iron-Based Catalysts: Iron catalysts are generally preferred for FTO applications due to their lower cost, higher tolerance to sulfur impurities often found in coal- or biomass-derived syngas, and lower hydrogenation activity, which results in higher selectivity towards olefins compared to paraffins. mdpi.comuky.edu The active phase for olefin production over iron catalysts is believed to be iron carbide (e.g., Hägg iron carbide, χ-Fe₅C₂). mdpi.comuky.edu High-temperature Fischer-Tropsch (HTFT) processes, typically operating above 300°C, favor the production of low molecular weight olefins over iron-based catalysts. mdpi.com

Cobalt-Based Catalysts: While cobalt catalysts are highly active for FTS, they generally exhibit higher hydrogenation activity, leading to a greater proportion of paraffins. uky.edu However, modifications can steer their selectivity towards olefins. For instance, the formation of cobalt carbide (Co₂C) or smaller cobalt crystal sizes have been linked to increased olefin selectivity. researchgate.netuky.edu The hexagonal close-packed (HCP) structure of cobalt is reported to have higher FTS activity than the face-centered cubic (FCC) structure. mdpi.comuky.edu

The FTO process typically yields a mixture of light α-olefins, including ethene, propene, and 1-butene. rsc.org The challenge lies in controlling the product distribution to favor the desired olefins. researchgate.net

Significant research has focused on modifying FTO catalysts to enhance the selectivity towards specific light olefins like ethene and but-1-ene. This is achieved through the use of promoters, supports, and precise synthesis methods.

Promoters: Alkali metals like potassium (K) are common promoters for iron-based FTO catalysts. The addition of potassium can increase the surface basicity of the catalyst, which enhances CO adsorption and dissociation while suppressing hydrogen adsorption, thereby favoring olefin formation over paraffins. mdpi.com Synergistic effects between promoters, such as sodium (S) and sodium (Na), have been shown to achieve high C₂-C₄ olefin selectivity. acs.orgadvanceseng.com The addition of manganese (Mn) to iron catalysts can also influence selectivity. mdpi.com

Bifunctional Catalysts: A novel approach involves using bifunctional catalysts that combine a metal oxide with a zeolite. lbl.gov In the OX-ZEO process, a ZnCrOₓ/MSAPO catalyst system directly converts syngas to C₂-C₄ olefins with high selectivity by first forming intermediates on the metal oxide surface which then couple into longer chains within the zeolite pores. mdpi.comlbl.gov

The table below summarizes research findings on catalyst modifications for enhanced olefin selectivity in FTO processes.

Catalyst SystemPromoter/SupportKey FindingsOlefin SelectivityReference
IronPotassium (K), ZnAl₈O₁₃Achieved high C₂=-C₄= hydrocarbon selectivity of 64.4% at 20 bar.Ethene in C₂: 88%, Butylene in C₄: 89% acs.orgadvanceseng.com
IronSodium (Na), Sulfur (S) / Carbon Nanofibers (CNF)Reached a C₂=-C₄= hydrocarbon selectivity of 53% at 20 bar.Not specified for individual olefins advanceseng.com
Fe-Mn-The Fe/Mn molar ratio affects catalytic performance.Not specified mdpi.com
Fe-CuHolmium (Ho) / MOR ZeoliteZeolite support enhances olefin production compared to activated carbon.21% olefin selectivity acs.org
ZnCrOₓMSAPO ZeoliteAchieved 80% selectivity to C₂-C₄ olefins at 17% CO conversion.Not specified for individual olefins mdpi.comlbl.gov

Methanol-to-Olefins (MTO) and Hexane-to-Olefins (HTO)

Methanol-to-Olefins (MTO) and Hexane-to-Olefins (HTO) are alternative routes for producing light olefins from non-crude oil feedstocks. nih.gov MTO utilizes methanol, which can be produced from syngas, while HTO uses light naphtha (with hexane (B92381) as a model compound) as the feedstock. nih.govtum.de Both processes rely heavily on shape-selective zeolite catalysts to control the product distribution. researchgate.netoaes.cc

Zeolites are crystalline aluminosilicates with well-defined microporous structures that are central to MTO and HTO technologies. researchgate.netoaes.cc The pore size, structure, and acidity of the zeolite determine the catalytic activity and product selectivity. oaes.cc

ZSM-5: This zeolite, with its 10-membered ring pore structure, is widely used in both MTO and HTO processes. nih.govdicp.ac.cn In MTO, ZSM-5 typically favors the production of propylene (B89431) and butylene. tum.de The reaction proceeds via a "hydrocarbon pool" mechanism, where methanol first forms organic intermediates trapped within the zeolite pores. tyut.edu.cnnih.gov These intermediates then undergo a series of methylation, cracking, and dealkylation reactions to produce light olefins. nih.gov A dual-cycle mechanism has been proposed for HZSM-5, where an aromatics-based cycle produces ethene and a separate olefin-based cycle produces propylene and higher olefins. tum.de

SAPO-34: This silicoaluminophosphate molecular sieve has a smaller pore opening (0.38 nm) than ZSM-5. dicp.ac.cn Its structure is highly effective for MTO reactions, demonstrating high selectivity (often above 80%) towards ethene and propylene due to shape-selective constraints that limit the formation of larger molecules. researchgate.netnih.gov

In HTO, ZSM-5 acts as a cracking catalyst. The acidic sites within the zeolite framework facilitate the cracking of larger hydrocarbon chains (like hexane) into smaller, more valuable light olefins. bohrium.com

Modifying zeolite catalysts by incorporating various metals can significantly alter their physicochemical properties, such as acidity and pore structure, thereby influencing their performance in MTO and HTO reactions. nih.govtyut.edu.cnresearchgate.net The incorporation can be achieved through methods like ion exchange or impregnation. google.comacs.org

Effect on Acidity: Metal incorporation can adjust the number and strength of the acid sites within the zeolite. tyut.edu.cn For instance, incorporating zinc can decrease the acidity of zeolites. rsc.org The ratio of Brønsted (proton-donating) to Lewis (electron-accepting) acid sites can also be tuned, which impacts reaction pathways and product selectivity. researchgate.net

Effect on Selectivity:

Zinc (Zn): Modifying SAPO-34 with zinc has been shown to significantly improve ethene selectivity in MTO reactions. rsc.org

Gallium (Ga): Ga-modified ZSM-5 showed the highest light olefin production yield in one HTO study, which was attributed to a minimized strong-to-weak acidic site ratio. bohrium.com

Iron (Fe): The incorporation of iron into the ZSM-5 framework can influence acidity and catalytic performance in converting methanol. researchgate.net In HTO, Fe-modified ZSM-5 has been studied for enhancing light olefin production. google.com

Manganese (Mn): Mn-modified ZSM-5 has been reported to provide dehydrogenating sites, which can convert paraffins to olefins that are then cracked into lighter olefins. google.com

Aluminum (Al): While aluminum is a fundamental component of the zeolite framework, adjusting the Si/Al ratio is a primary method for controlling acidity. Lowering the ratio (increasing Al content) generally increases the number of acid sites. researchgate.net

The table below details the effects of incorporating different metals into ZSM-5 catalysts for MTO and HTO processes.

ProcessZeoliteIncorporated MetalEffect on Catalyst PropertiesEffect on Olefin ProductionReference(s)
HTOZSM-5Gallium (Ga)Minimum strong to weak acidic site ratio (0.1)Maximum light olefin yield (63.26%) bohrium.com
MTOSAPO-34Zinc (Zn)Increased diffusion hindrance, facilitated aromatics formationEnhanced ethene selectivity (54.6 C-%) rsc.org
HTOZSM-5Manganese (Mn)Provides dehydrogenating sitesImproves yield of light olefins google.com
MTO/HTOZSM-5Iron (Fe)Modifies acidityUsed to strengthen production of various products nih.govresearchgate.net
MTO/HTOZSM-5Aluminum (Al)Modifies acidityUsed to strengthen production of various products nih.gov
Mechanistic Insights into Carbon Pool Mechanisms

The conversion of methanol to olefins (MTO) over zeolite catalysts, such as H-ZSM-5, is a key industrial process. Central to this conversion is the hydrocarbon pool (HCP) mechanism. rsc.orgdicp.ac.cn In this mechanism, initial reactants form a complex mixture of organic species confined within the zeolite pores, which then act as co-catalysts and reaction intermediates for the formation of olefins like ethene. rsc.org

Initial studies using labeling experiments with dimethyl ether showed that ethene formation is an intermolecular process, sharing a common intermediate with the ether. rsc.org The core concept of the hydrocarbon pool is that primary products, such as ethene, are generated from secondary reactions within this pool. rsc.org However, the precise mechanism for the initial carbon-carbon bond formation has been a subject of extensive research. rsc.org

Recent investigations into the ethanol-to-hydrocarbons (ETH) process have also highlighted the role of a hydrocarbon pool. dicp.ac.cn In the ETH reaction, ethylcyclopentenyl cations and their deprotonated forms have been identified as active intermediates. dicp.ac.cn Density functional theory (DFT) calculations have shown that these species play a significant role in the formation of olefins. dicp.ac.cn While ethene is primarily formed through the dehydration of ethanol (B145695), propene and other longer-chain olefins are produced via multiple routes involving these HCP species. dicp.ac.cn The product distribution is also sensitive to reaction temperature, suggesting that reaction pathways can be modulated by process conditions. dicp.ac.cn

A study on Ni-M41 catalysts for the conversion of ethene to propene and butenes proposed a metathesis mechanism. acs.org This involves the initial dimerization of two ethene molecules to form 1-butene. This is followed by the isomerization of 1-butene to 2-butene on the acid sites of the catalyst support, and finally, the metathesis of 2-butene with unreacted ethene to produce propene. acs.org

CatalystReactant(s)Key IntermediatesPrimary ProductsReference
H-ZSM-5Methanol/Dimethyl EtherHydrocarbon PoolEthene, Propene rsc.org
Zeolite (general)EthanolEthylcyclopentenyl cationsEthene, Propene dicp.ac.cn
Ni-M41Ethene1-butene, 2-butenePropene, Butenes acs.org

Oxidative Coupling of Methane (B114726) (OCM) for Olefin Production

The oxidative coupling of methane (OCM) presents a direct route for converting methane, the main component of natural gas, into more valuable chemicals like ethene. wikipedia.org This exothermic reaction typically occurs at high temperatures (750–950 °C) over a heterogeneous catalyst. wikipedia.orgmdpi.com The fundamental steps involve the activation of methane on the catalyst surface to form methyl radicals, which then couple in the gas phase to produce ethane (B1197151). wikipedia.org Ethane is subsequently dehydrogenated to ethene. wikipedia.org

Despite its economic potential, the commercialization of OCM has been hindered by the lack of a sufficiently selective and stable catalyst. wikipedia.org A major challenge is the competing non-selective oxidation of methyl radicals, which leads to the formation of undesirable carbon monoxide and carbon dioxide. wikipedia.org

Numerous catalysts have been investigated, with Mn-Na-W-SiO₂ being a notable example that has demonstrated significant activity. mdpi.com Research has focused on understanding the roles of different oxygen species in the reaction mechanism and designing catalysts that can operate at lower temperatures to improve selectivity towards C₂ products (ethane and ethene). mdpi.comnih.gov Computational studies using Density Functional Theory (DFT) and data analytics are being employed to identify promising new catalyst formulations. mdpi.com These studies have identified electronic properties like bandgap and Fermi energy as potential descriptors for catalytic activity and have suggested transition metals such as Pt, Rh, Ru, and Ir as effective promoters. mdpi.com

Catalyst SystemOperating Temperature (°C)Methane Conversion (%)C₂ Selectivity (%)Key ChallengesReference
General OCM750–950VariesVariesLow selectivity, COx formation wikipedia.org
Mn/Na₂WO₄/SiO₂Not specified3867Catalyst stability, high temperature mdpi.com

Biomass Valorization to Olefins

The conversion of biomass into olefins offers a renewable alternative to petroleum-based production. researchgate.netmdpi.com A primary pathway involves the production of bio-ethanol from lignocellulosic biomass, which can then be catalytically dehydrated to produce ethene. mdpi.com This bio-ethene can be further processed through dimerization and metathesis reactions to yield propene and butenes. mdpi.com

Another significant route involves the production of levulinic acid from cellulose. rsc.org Levulinic acid can be converted into a range of valuable chemicals, including butene, through a series of reactions. researchgate.netrsc.org For instance, hydrocarbons like ethene and propene can be produced from levulinic acid via bio-1-butene, which is formed through hydrolysis, hydrogenation, and decarboxylation steps, followed by metathesis and cracking. researchgate.net

The metathesis of olefins derived from biomass is a key technology. For example, the cross-metathesis of ethene with 2-butene (which can be derived from bio-butanol) is a viable route to propene. mdpi.com Research in this area focuses on developing robust and selective catalysts that can tolerate impurities present in bio-based feedstocks. academie-sciences.fr Ruthenium-based catalysts have shown promise in the metathesis of terminal olefins derived from Fischer-Tropsch processing of wood wastes. academie-sciences.fr

Biomass FeedstockIntermediate(s)Target Olefin(s)Key Conversion ProcessesReference
LignocelluloseBio-ethanolEthene, Propene, ButenesDehydration, Dimerization, Metathesis mdpi.com
Sugarcane Bagasse (Cellulose)Glucose, Fructose, 5-HMF, Levulinic Acid, Bio-1-buteneEthene, PropeneHydrolysis, Isomerization, Dehydration, Hydrogenation, Decarboxylation, Metathesis, Cracking researchgate.net
Forest Residues (via Fischer-Tropsch)Terminal OlefinsHigher OlefinsMetathesis academie-sciences.fr

CO₂ Hydrogenation to Olefins within Power-to-X Concepts

The utilization of captured carbon dioxide (CO₂) as a feedstock for chemical production is a cornerstone of Power-to-X (PtX) and carbon capture and utilization (CCU) strategies. whiterose.ac.uk The direct hydrogenation of CO₂ to light olefins like ethene and butene is an attractive pathway for producing sustainable chemicals using renewable hydrogen. whiterose.ac.ukchalmers.se

Two primary reaction pathways are recognized for CO₂ hydrogenation to olefins:

Methanol-Intermediate Pathway: CO₂ is first hydrogenated to methanol, which is then converted to olefins (MTO) over a zeolite or zeotype catalyst like SAPO-34. chalmers.sedicp.ac.cn This tandem catalytic system can achieve high selectivity for light olefins. chalmers.se

Modified Fischer-Tropsch (FT) Pathway: CO₂ is converted to carbon monoxide (CO) via the reverse water-gas shift (RWGS) reaction, followed by the hydrogenation of CO to olefins via FT synthesis. chalmers.sedicp.ac.cn

The methanol-intermediate route generally offers higher selectivity to light olefins compared to the FT route, which is often limited by the Anderson-Schulz-Flory (ASF) product distribution. dicp.ac.cn Recent research has also explored an ethanol-intermediate route, which has shown high selectivity towards ethene. dicp.ac.cn

Techno-economic assessments (TEA) and life cycle assessments (LCA) are critical for evaluating the viability and environmental impact of CO₂-based olefin production. whiterose.ac.ukfrontiersin.org Studies have shown that while these processes can significantly reduce greenhouse gas (GHG) emissions compared to fossil-based routes, their economic competitiveness is a major hurdle. whiterose.ac.ukexeterce.org

A key finding from a comprehensive TEA of various green ethene production routes is that the levelized cost is heavily influenced by the price of renewable electricity. exeterce.orgrsc.org One analysis predicted the methanol-to-olefins (MTO) pathway to be the most cost-effective among several thermocatalytic and electrocatalytic options. rsc.org However, the electricity demand for these processes is substantial. For example, displacing a single large-scale ethane cracker with a CO₂-based process could consume a significant portion of a country's total electricity generation. exeterce.org

LCAs indicate that while GHG emissions can be reduced by 88-97% (including CO₂ uptake), other environmental impact categories may be adversely affected. whiterose.ac.uk The functional unit for these assessments is typically defined as 1 kg of the target olefin(s). whiterose.ac.uk For the processes to be economically viable, a high carbon tax or significant reductions in the cost of renewable electricity and electrolyzers would be necessary. whiterose.ac.uk

Production PathwayKey TechnologyPredicted Cost (per ton ethylene)Key Economic DriverGHG Emission Reduction PotentialReference
Methanol-to-Olefins (MTO)Thermocatalysis£2900Electricity Cost88-97% whiterose.ac.ukrsc.org
Electrocatalytic RoutesLow & High Temp Electrolysis£2900–3200Electricity CostHigh rsc.org
Renewable Methanol to OlefinsThermocatalysis€3700Renewable Methanol CostHigh whiterose.ac.uk

Process Intensification and Reactor Engineering in Olefin Synthesis

Process intensification, particularly through the use of microreactors, offers significant advantages for olefin synthesis. These reactors, characterized by channels with dimensions typically less than 1 mm, provide superior heat and mass transfer properties compared to conventional reactors. ntnu.nobeilstein-journals.org

Integrated microchannel reactors, which often combine reaction and heat exchange functionalities, are particularly well-suited for highly exothermic or endothermic reactions common in olefin synthesis. ntnu.noresearchgate.net The high surface-to-volume ratio in these reactors allows for precise temperature control, preventing thermal runaways and improving selectivity for the desired products. ntnu.nobeilstein-journals.org

For example, in the context of CO₂ hydrogenation to olefins, a tandem catalyst system for the methanol-intermediate pathway can be housed in a single microreactor, which can be more economical and energy-efficient. chalmers.se Microchannel reactors have been successfully used for Fischer-Tropsch synthesis, enabling the use of highly active catalysts and achieving high conversions without significant deactivation. ntnu.no They have also been demonstrated for the conversion of ethanol to butene-rich olefins, where the modular nature of microreactors facilitates scalable production by "numbering up" units, reducing investment risk and time to market. energy.gov

The use of wall-coated catalysts or packed beds within the microchannels further enhances performance. ntnu.no Research has shown that these configurations can achieve high productivity and are scalable, making them a promising technology for the future of decentralized and intensified chemical production. ntnu.noucl.ac.uk

ReactionReactor TypeKey AdvantagePerformance MetricReference
Fischer-Tropsch SynthesisMicrochannel ReactorHigh heat transfer, prevents thermal runawayUp to 90% conversion ntnu.no
Ethanol to ButeneMicrochannel ReactorScalability (numbering up), process intensification90% ethanol conversion, 80% olefin selectivity energy.gov
Syngas to Dimethyl Ether (DME)Microchannel Reactor with integrated coolingPrecise temperature controlImproved selectivity and catalyst stability researchgate.net
CO₂ HydrogenationTandem catalyst in single reactorEconomic and energy efficiencyHigh selectivity to light olefins chalmers.se

Novel 3D Reactor Technologies via Additive Manufacturing

Additive manufacturing (AM), commonly known as 3D printing, is revolutionizing the design and fabrication of chemical reactors. This technology offers unprecedented freedom in creating complex internal geometries that are impossible to produce with traditional manufacturing methods. For the production of but-1-ene and ethene, 3D-printed reactors present significant opportunities for process intensification by improving heat and mass transfer, which are critical parameters in olefin synthesis.

One of the primary advantages of employing 3D printing in reactor technology is the ability to create structures with intricate channel layouts and optimized surface area-to-volume ratios. This allows for precise control over reaction conditions, leading to enhanced selectivity and yield of desired products like but-1-ene and ethene. For instance, research has demonstrated the use of 3D-printed reactors to improve mass transfer in flow reactions, which is a key factor in many catalytic processes for olefin production. researchgate.net

The European Union-funded OPTIMA project is a notable initiative in this field. It aims to develop novel 3D reactor technology specifically for chemical reactors used in olefin production. The project leverages additive manufacturing to create reactors that promise improved selectivity and heat transfer compared to conventional designs. By enabling the construction of complex and integrated reactor designs, 3D printing can potentially unlock alternative and more efficient chemical routes for processes like methane activation to produce olefins. mdpi.com

Furthermore, the materials used in 3D printing for chemical reactors are a critical aspect of research and development. The development of tailored formulations for 3D printing allows for the creation of reactors with specific properties, such as enhanced catalytic activity or chemical resistance. For example, researchers have successfully used materials like polypropylene (B1209903) and nylon filled with carbon fibers to create robust reactors for gas-phase reactions. dntb.gov.ua

The application of 3D-printed reactors is not limited to a single type of chemical transformation. For example, in the context of olefin chemistry, 3D-printed reactors have been successfully employed for the cycloaddition of CO2 to olefins to produce cyclic carbonates in a continuous-flow process. researchgate.net While not a direct synthesis of but-1-ene or ethene, this demonstrates the versatility and potential of the technology for various reactions involving olefins. The digital design of these reactors plays a crucial role in their efficiency, with customized geometries showing increased productivity compared to standard reactor types like coil or packed-bed reactors. researchgate.net

Table 1: Research Findings on 3D-Printed Reactor Technologies

Research FocusKey FindingsPotential Impact on But-1-ene/Ethene Production
Process Intensification via Additive Manufacturing 3D printing enables the creation of reactors with complex geometries, enhancing heat and mass transfer. mdpi.comannualreviews.orgImproved selectivity and yield in catalytic processes for olefin synthesis.
EU-funded OPTIMA Project Aims to develop novel 3D reactor technology for olefin production with improved selectivity and heat transfer. mdpi.comPaves the way for more efficient and sustainable production of but-1-ene and ethene.
Material Development for 3D-Printed Reactors Tailored formulations, such as carbon-fiber-filled polymers, offer enhanced durability and chemical compatibility. dntb.gov.uaEnables the construction of robust reactors suitable for the harsh conditions of some olefin synthesis processes.
Continuous-Flow Olefin Conversion Successful demonstration of 3D-printed reactors for the continuous-flow cycloaddition of CO2 to olefins. researchgate.netHighlights the potential for applying this technology to continuous production processes for but-1-ene and ethene.

Multiscale Analysis and Design for Process Optimization

To optimize the production of but-1-ene and ethene, a comprehensive understanding of the processes occurring at various scales—from the molecular level to the full-scale reactor—is essential. Multiscale analysis provides a powerful framework for achieving this by integrating models from different scales to create a holistic view of the chemical process. This approach is instrumental in designing and optimizing reactors for improved efficiency, selectivity, and lifespan.

At the smallest scale, quantum mechanical methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and calculate kinetic parameters for the catalytic reactions involved in but-1-ene and ethene synthesis. This fundamental understanding is then used to develop microkinetic models that describe the reaction kinetics on the catalyst surface. For example, kinetic models have been developed for the dimerization of ethylene (B1197577) to 1-butene, providing insights into the reaction pathways and the influence of catalyst properties. acs.orgosti.gov

Moving up in scale, Computational Fluid Dynamics (CFD) is a crucial tool for simulating the fluid flow, heat transfer, and mass transfer within the reactor. mdpi.comannualreviews.org By combining CFD with detailed kinetic models, it is possible to predict the performance of a reactor under different operating conditions and to identify potential issues such as hot spots or poor reactant distribution. Such simulations have been applied to various olefin production processes, including the oxidative coupling of methane and the catalytic cracking of naphtha, to optimize reactor design and operation. mdpi.comzenodo.org

The insights gained from these simulations can then be used to inform the design of the reactor at the macroscopic scale. This includes optimizing the reactor geometry, catalyst loading, and operating conditions to maximize the production of but-1-ene and ethene while minimizing the formation of unwanted byproducts. The multiscale modeling framework allows for an in silico design and optimization process, reducing the need for extensive and costly experimental trials. whiterose.ac.uk

A key aspect of multiscale analysis is the ability to link the different scales in a computationally efficient manner. This often involves the development of reduced-order models that capture the essential physics and chemistry of the system without the computational expense of full-scale simulations. These reduced models can then be used for process control and real-time optimization.

Table 2: Data from Multiscale Analysis and Process Optimization Studies

Analysis TypeFocus of StudyKey Parameters InvestigatedOutcome/Impact on Process Optimization
Kinetic Modeling Ethylene dimerization to 1-buteneReaction rates, catalyst active sites, product selectivity acs.orgosti.govProvides fundamental data for reactor modeling and catalyst design to enhance 1-butene yield.
Computational Fluid Dynamics (CFD) Oxidative coupling of methane for olefin productionHeat and mass transfer, temperature and concentration profiles mdpi.comEnables the design of reactors with improved thermal management and reactant distribution, leading to higher olefin selectivity.
CFD in Catalytic Cracking Naphtha cracking to light olefinsFluid flow, heat transfer, coke formation zenodo.orgHelps in designing reactors that minimize coke deposition and improve heat transfer, thereby extending catalyst life and process efficiency.
Multiscale Modeling Framework Propylene oligomerizationIntegration of microkinetic models into reactor design optimization whiterose.ac.ukDemonstrates a methodology for incorporating detailed chemical kinetics into large-scale reactor design for better prediction and optimization of product distribution.

Catalytic Transformations and Reaction Mechanisms Involving But 1 Ene and Ethene

Polymerization Dynamics and Mechanisms

The polymerization of alkenes, particularly ethene, is a cornerstone of the modern chemical industry, yielding a vast array of materials with diverse properties. The specific polymer characteristics are intricately linked to the polymerization method employed. Two primary strategies, free radical polymerization and coordination polymerization, are utilized to transform ethene monomers into long-chain polymers.

Homopolymerization refers to the process where a single type of monomer, in this case, ethene, is polymerized. The resulting polymer, polyethylene (B3416737), exhibits different properties depending on the polymerization mechanism.

Free radical polymerization of ethene is a chain reaction that proceeds in three key stages: initiation, propagation, and termination. jove.com This method typically produces low-density polyethylene (LDPE) due to the formation of branched polymer chains. jove.comstackexchange.com

Homopolymerization of Ethene

Free Radical Polymerization Mechanisms (Chain Initiation, Propagation, Termination)
Role of Initiators (e.g., Oxygen, Peroxides)

The polymerization process is initiated by the generation of free radicals. tardigrade.in This is typically achieved by introducing a small amount of a free-radical initiator, such as oxygen or organic peroxides like benzoyl peroxide, acetyl peroxide, or tert-butyl peroxide. tardigrade.inchemguide.co.ukvedantu.com

In the case of oxygen, it reacts with ethene to form an organic peroxide. libretexts.orgchemguide.co.uk These peroxides contain weak oxygen-oxygen single bonds that readily break upon heating to produce free radicals. libretexts.orgchemguide.co.uk For example, benzoyl peroxide can decompose to form phenyl radicals, which then initiate the polymerization chain. jove.com The initiator molecule attacks the ethene monomer, breaking the pi bond and forming a new, larger free radical. wikipedia.org It's important to note that the initiator is consumed in the reaction and becomes incorporated into the polymer chain. chemguide.co.uk

Common Initiators for Free Radical Polymerization of Ethene
InitiatorTypical Decomposition Reaction
OxygenReacts with ethene to form organic peroxides
Benzoyl PeroxideDecomposes to form phenyl radicals and carbon dioxide
Acetyl PeroxideDecomposes to form methyl radicals and carbon dioxide
tert-Butyl PeroxideDecomposes to form tert-butoxy (B1229062) radicals
High-Pressure Conditions and Ethylene (B1197577) Decomposition

Free radical polymerization of ethene is typically carried out under high-pressure (1000–3000 atm) and high-temperature (150–300 °C) conditions. sapub.orguc.edu These harsh conditions are necessary to achieve commercially viable polymerization rates and molecular weights. uc.edu The high pressure increases the concentration of ethene, facilitating the reaction. researchgate.net

However, these conditions also present challenges. At temperatures exceeding 300°C, ethene can undergo decomposition, which is an exothermic reaction. uc.edu This, combined with the exothermic nature of the polymerization itself, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not carefully controlled. uc.edu The high pressure and temperature also favor chain transfer reactions, where the growing radical abstracts a hydrogen atom from another part of the polymer chain, leading to the formation of branches. This is why this process yields branched, low-density polyethylene (LDPE). stackexchange.com

In contrast to the high-pressure free-radical process, coordination polymerization, developed by Karl Ziegler and Giulio Natta, allows for the production of linear, high-density polyethylene (HDPE) under milder conditions. stackexchange.comuomustansiriyah.edu.iq This method offers greater control over the polymer's stereochemistry and structure. researchgate.net

Ziegler-Natta catalysts are typically heterogeneous, based on transition metal compounds like titanium tetrachloride (TiCl4) combined with an organoaluminum co-catalyst such as triethylaluminum (B1256330) (AlEt3). numberanalytics.comwikipedia.org Metallocene catalysts, a more recent development, are homogeneous catalysts based on complexes of group 4 metals like titanium or zirconium. wikipedia.orgutwente.nl These catalysts, often activated by methylaluminoxane (B55162) (MAO), produce polymers with narrower molecular weight distributions and more uniform comonomer incorporation. utwente.nl

Coordination Polymerization: Ziegler-Natta and Metallocene Catalysis
Active Site Formation and Monomer Insertion (Cossee-Arlman Mechanism)

The widely accepted mechanism for Ziegler-Natta and metallocene-catalyzed alkene polymerization is the Cossee-Arlman mechanism. wikipedia.orguleth.ca This mechanism proposes that the polymerization occurs at an active site on the transition metal center. researchgate.net

The process begins with the coordination of the alkene monomer to a vacant site on the transition metal catalyst. researchgate.netwikipedia.org This is followed by a migratory insertion step, where the monomer is inserted into the bond between the metal and the growing polymer chain. researchgate.netwikipedia.org This process involves a four-membered transition state. youtube.com The polymer chain thus grows by one monomer unit, and a new vacant site is created, allowing for the coordination of the next monomer. wikipedia.orgyoutube.com This cycle repeats, leading to the formation of a long polymer chain. wikipedia.org The stereochemistry of the resulting polymer is influenced by the steric environment of the ligands surrounding the metal center. wikipedia.org

Key Steps of the Cossee-Arlman Mechanism
StepDescription
Monomer CoordinationThe alkene monomer binds to a vacant coordination site on the transition metal center of the catalyst.
Migratory InsertionThe coordinated monomer is inserted into the metal-alkyl (growing polymer chain) bond, extending the polymer chain by one monomer unit.
Chain PropagationA new vacant site is generated, allowing for the coordination and insertion of subsequent monomer molecules, repeating the cycle.
Chain Transfer and Termination Mechanisms (β-H Elimination)

In the realm of olefin polymerization, chain transfer and termination reactions are critical events that dictate the molecular weight of the resulting polymer. One of the most prevalent mechanisms for chain termination is β-hydride elimination. wikipedia.orgwikipedia.orgwikidoc.orglibretexts.org This process involves the transfer of a hydrogen atom from the growing polymer chain to the metal center of the catalyst, resulting in the formation of a metal-hydride species and a polymer chain with a terminal double bond (a vinyl group). wikipedia.orglibretexts.orgpnas.org

For this reaction to occur, several conditions must be met. The alkyl group attached to the metal center must possess a hydrogen atom on the carbon atom beta to the metal. wikipedia.org Furthermore, the metal complex needs to be coordinatively unsaturated, meaning it must have a vacant site available to accommodate the transferring hydride. wikipedia.org The presence of d-electrons in the metal center facilitates the cleavage of the C-H bond by donating electron density into the antibonding orbital of the C-H bond. wikipedia.org Consequently, metal alkyls with a d0 electron configuration are generally more stable against β-hydride elimination compared to those with d2 or higher electron counts. wikipedia.org

In Ziegler-Natta polymerization, β-hydride elimination is a key factor that can limit the molecular weight of the polymer. wikipedia.orgwikipedia.org The frequency of this termination event directly influences the average chain length. wikidoc.org Similarly, in polymerization reactions catalyzed by late transition metals, β-hydride elimination is a common chain transfer pathway. d-nb.info The relative rates of chain propagation versus chain termination via β-hydride elimination determine the final molecular weight of the polymer. wikidoc.orgrsc.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics of β-hydrogen transfer to both the monomer and the metal center, providing insights into the factors that control polymer molecular weight. nih.gov

It's important to note that while β-hydride elimination is often a termination step, the resulting metal-hydride species can sometimes re-initiate polymerization, leading to the formation of new polymer chains. rsc.org This process, however, can also lead to the formation of branched polymers through a mechanism known as chain walking. wikipedia.org

Phillips Chromium Catalysts (PCCs) in Ethene Polymerization

Phillips Chromium Catalysts (PCCs), typically composed of chromium oxide supported on silica (B1680970) (CrO3/SiO2), are workhorses in the chemical industry, responsible for a significant portion of the global production of high-density polyethylene (HDPE). illinois.educatalysis.blogresearchgate.net Despite their long history of industrial use, the precise mechanisms of their operation, from activation to polymerization, remain subjects of intensive research. illinois.eduacs.orgnih.gov

The precursor form of the Phillips catalyst is typically Cr(VI) supported on silica. catalysis.blognih.govnih.govmdpi.com Before polymerization can commence, these Cr(VI) sites must be activated through a reduction process. nih.govnih.govmdpi.comresearchgate.net This activation can be achieved by treating the catalyst with reducing agents like carbon monoxide (CO) or ethene itself. nih.govnih.govmdpi.comresearchgate.net

Reduction with CO at elevated temperatures (around 350 °C) has been shown to quantitatively convert Cr(VI) to coordinatively unsaturated Cr(II) species, which are active for ethene polymerization. nih.govmdpi.comacs.org The coordination environment of these Cr(II) sites can vary depending on the preparation conditions of the silica support. nih.govmdpi.com

When ethene is used as the activating agent, the process is more complex. nih.govnih.govmdpi.com Ethene reduces the Cr(VI) sites, but the nature of the resulting active species is debated. nih.govnih.govmdpi.com While it is widely believed that the active species are Cr(III)-alkyls, the formation of these species from the reaction of an even-electron molecule like ethene with the catalyst presents a stoichiometric challenge. acs.orgnih.govnih.govmdpi.com Some studies suggest that the initiation may involve the heterolytic activation of ethene at Cr(III)-O bonds. nih.gov Other research indicates that upon exposure to ethene, Cr(II) sites are rapidly reoxidized to Cr(III) species containing a vinyl ligand, which can then initiate polymerization. acs.orgacs.org The activation process with ethene is also accompanied by an induction period, which is attributed to the time required for the formation of the active species. illinois.eduresearchgate.netd-nb.info

Recent studies employing advanced spectroscopic techniques and computational modeling continue to refine our understanding of the activation process. nih.govacs.org For instance, X-ray absorption near-edge structure (XANES) analysis has been used to probe the distribution of chromium oxidation states at different stages of the catalyst's life, revealing that CO-reduced catalysts consist mainly of Cr(II) sites with a minor fraction of Cr(III), while ethene-exposed catalysts contain a majority of highly coordinated Cr(III) silicates. acs.org

A central and long-standing puzzle in the mechanism of Phillips catalysts is the "extra" hydrogen problem. illinois.edunih.govnih.govmdpi.com This problem arises from the observation that the formation of a Cr(III)-alkyl active site, which is widely accepted to be the species that initiates polymerization, from the reaction of Cr(VI) or Cr(II) with ethene (an even-electron molecule) requires an additional hydrogen atom to maintain charge balance. nih.govnih.govmdpi.comresearchgate.net

Several hypotheses have been proposed to account for the origin of this "extra" hydrogen. One possibility is the involvement of surface hydroxyl groups on the silica support. Another theory suggests that ethene itself may disproportionate, providing the necessary hydrogen. acs.orgacs.org Some mechanistic proposals even bypass the formation of a traditional Cr-alkyl bond in the initial step. illinois.edu

NMR studies on the initial polymer chains formed have shown that they begin with a methyl group, not a vinyl group as some theories suggested. acs.org This finding, while providing a crucial piece of the puzzle, does not fully resolve the issue, as the formation of a methyl-initiated chain from ethene still requires an additional source of hydrogen. acs.org The mechanism of how the catalyst self-alkylates before polymerization begins remains a topic of active investigation and debate. acs.org

Copolymerization of But-1-ene and Ethene

The copolymerization of ethene with α-olefins such as but-1-ene is a cornerstone of modern polymer production, allowing for the synthesis of a wide range of materials with tailored properties.

Linear low-density polyethylene (LLDPE) is a major class of polyethylene characterized by a linear backbone with short-chain branches. pffc-online.comwikipedia.org These branches are introduced by copolymerizing ethene with an α-olefin comonomer. pffc-online.comwikipedia.org But-1-ene is a commonly used comonomer in the production of LLDPE. pffc-online.comwikipedia.orgwikipedia.org The incorporation of but-1-ene results in the formation of ethyl branches along the polyethylene chain. pffc-online.com

The presence of these short branches disrupts the regular packing of the polymer chains, leading to a lower density compared to high-density polyethylene (HDPE). wikipedia.org The type and amount of comonomer used have a profound impact on the final properties of the LLDPE, including its tensile strength, impact resistance, and processability. pffc-online.comwikipedia.org Generally, increasing the length of the α-olefin comonomer (e.g., from but-1-ene to 1-hexene (B165129) or 1-octene) can lead to improvements in properties like toughness and tear strength. pffc-online.comresearchgate.net

The production of LLDPE can be carried out using various catalyst systems, including Ziegler-Natta and Phillips catalysts. wikipedia.org The choice of catalyst influences not only the polymerization activity but also the microstructure of the resulting copolymer, such as the comonomer distribution along the polymer chains. pffc-online.com

The steric hindrance of the comonomer can significantly influence the rate of polymerization. rsc.org In the copolymerization of ethene and but-1-ene, the bulkier butyl group of the but-1-ene monomer can affect its ability to coordinate to the active site of the catalyst and insert into the growing polymer chain.

Studies have shown that increasing the steric bulk of substituents on the ligands of the catalyst can impact polymerization activity. rsc.org For instance, bulkier ligands can protect the metal center and enhance activity, but excessive steric hindrance can also slow down the rate of chain propagation. rsc.org Similarly, the steric properties of the comonomer itself play a role. The rate of comonomer incorporation can decrease with increasing steric hindrance of the catalyst's substituents. rsc.org

The interplay between the steric effects of the catalyst's ligand framework and the comonomer is complex. For some catalyst systems, increasing the steric hindrance around the metal center has been shown to decrease the molecular weight of the resulting polymer, suggesting that steric bulk has a more pronounced effect on reducing the rate of chain transfer than on the rate of chain propagation. rsc.org In other cases, bulky substituents are intentionally used to suppress chain transfer reactions like β-hydride elimination, thereby leading to the formation of higher molecular weight polymers. d-nb.inforsc.org

The heat of polymerization can also be affected by steric factors. Disubstitution on the same vinyl carbon, as well as large, branched substituents, can cause steric interference, which in turn reduces the heat of polymerization. nist.gov

Interactive Data Table: Effect of Comonomer on LLDPE Properties

ComonomerBranch TypeImpact on Film Properties (relative to But-1-ene)
But-1-ene EthylBaseline
1-Hexene ButylGenerally higher toughness and tear strength. pffc-online.comresearchgate.net
1-Octene HexylGenerally higher toughness than 1-hexene. pffc-online.com

Interactive Data Table: Influence of Steric Hindrance on Polymerization

FactorObservationImplication
Bulky Ligand Substituents Can enhance polymerization activity by protecting the metal center. rsc.orgImproved catalyst stability and efficiency.
Excessive Ligand Steric Hindrance Can decrease the rate of chain propagation. rsc.orgLower polymerization rates.
Bulky Comonomer May have a lower incorporation rate compared to less bulky comonomers.Affects copolymer composition.
Steric Hindrance and Chain Transfer Can suppress chain transfer reactions like β-hydride elimination. d-nb.inforsc.orgLeads to higher molecular weight polymers.
Steric Hindrance and Heat of Polymerization Can reduce the heat of polymerization. nist.govAffects the thermodynamics of the reaction.

Olefin Metathesis Reactions

Olefin metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, leading to a redistribution of alkene fragments. wikipedia.org The cross-metathesis of ethene and but-1-ene is an important industrial reaction that produces propene, a high-value chemical feedstock. acs.org, wikipedia.org The reaction involves the exchange of alkylidene groups between the two olefin reactants.

This process is a key part of technologies like the Olefin Conversion Technology (OCT) process, which can interconvert ethene and butenes into propene. wikipedia.org The reaction is typically catalyzed by transition metals, with both heterogeneous and homogeneous systems being developed. wikipedia.org, mdpi.com

Well-defined organometallic complexes, particularly those based on ruthenium and molybdenum, are highly effective for olefin metathesis. Ruthenium-based catalysts, known as Grubbs catalysts, are notable for their functional group tolerance and high activity. wikipedia.org

The mechanism of metathesis, first proposed by Yves Chauvin, involves the formation of a metal-carbene (alkylidene) species which reacts with an olefin to form a metallacyclobutane intermediate. nobelprize.org This four-membered ring then cleaves in a productive manner to release a new olefin and a new metal-carbene, which continues the catalytic cycle. nobelprize.org

While highly effective, ethene can also be a source of decomposition for Grubbs-type catalysts. acs.org It can react to form an unsubstituted ruthenacyclobutane, which can lead to the loss of the active alkylidene fragment. acs.org However, research has shown that this decomposition may be reversible, suggesting pathways to develop more robust, longer-lived metathesis catalysts. acs.org The reaction of ethene and 1-butene (B85601) has been studied using nickel-based catalysts on mesoporous silica supports, where propene is formed selectively at temperatures of 623 K and higher. acs.org The proposed mechanism involves the dimerization of ethene to 1-butene, followed by isomerization to 2-butene (B3427860), and finally the metathesis of 2-butene with unreacted ethene to yield propene. acs.org

For large-scale industrial applications, heterogeneous catalysts are often preferred. Supported tungsten oxide catalysts are widely used for olefin metathesis due to their stability, resistance to poisoning, and relatively low cost. nih.gov Mesoporous silica materials like SBA-15 (Santa Barbara Amorphous No. 15) have proven to be excellent supports because of their high surface area, large pore volume, and ordered pore structure, which allows for high dispersion of the active tungsten species. mdpi.com, nih.gov

Tungsten-based catalysts are typically prepared by impregnating a support like SBA-15 with a tungsten precursor, followed by calcination. nih.gov The performance of these catalysts in the cross-metathesis of ethene and 1-butene to produce propene is dependent on several factors, including tungsten loading and reaction temperature. nih.gov These catalysts generally require high temperatures (e.g., 450 °C) to be active. mdpi.com

Studies on W/SBA-15 catalysts show that both the conversion of butene and the selectivity to propene are influenced by the tungsten content. nih.gov While the metathesis reaction is the primary goal, side reactions such as the isomerization of 1-butene to 2-butene can also occur. scispace.com The propene yield often depends on the competition between the cross-metathesis of ethene and 2-butene and the self-metathesis of 2-butene. scispace.com Catalyst deactivation can occur due to the formation of coke on the catalyst surface, which blocks active sites. longdom.org

The table below presents data on the performance of various tungsten-based catalysts supported on mesoporous silicates for olefin metathesis.

CatalystSupportWt% WReaction Temperature (°C)Butene Conversion (%)Propene Selectivity (%)Source
W-KIT-6 KIT-67.6450~55~65 scispace.com
W-SBA-16 SBA-167.3450~53~63 scispace.com
WO₃/SiO₂ SiO₂7.4450~48~58 scispace.com
15W/SBA-15 SBA-1515450~50~60 nih.gov
W/SiO₂ SiO₂N/A>450>40>40 mdpi.com

This table compiles representative data from different studies to illustrate catalyst performance. Reaction conditions and feed compositions may vary between sources.

Ethene/But-1-ene Cross-Metathesis for Propene Synthesis

Molybdenum-based Catalysts for Cross-Metathesis

Molybdenum-based catalysts are integral to the cross-metathesis of but-1-ene and ethene. mdpi.com These catalysts, particularly those supported on materials like alumina (B75360) (Al2O3) or silica (SiO2), facilitate the reaction to produce valuable olefins such as propene. mdpi.comethz.ch The effectiveness of these catalysts is closely linked to the dispersion and nature of the molybdenum species on the support material. cjcatal.comresearchgate.net For instance, molybdenum monoaryloxide chloride (MAC) complexes have demonstrated high efficiency and Z-selectivity in cross-metathesis reactions, even with challenging substrates like trifluoromethyl-substituted alkenes. nih.gov

Performance of Molybdenum-based Catalysts in Olefin Metathesis

Catalyst SystemReaction TypeKey FindingsReference
MoO3/Al2O3Self-metathesis of 1-buteneAlumina support with large surface area enhances Mo dispersion and selectivity. Optimal 6Mo/Al2O3 catalyst achieved 47% 1-butene conversion and 42% ethene selectivity. cjcatal.com
Molybdenum monoaryloxide chloride (MAC)Cross-metathesisFurnishes higher energy (Z) isomers of trifluoromethyl-substituted alkenes. nih.gov
MoOx/SiO2-Al2O3Ethene/trans-2-butene metathesisSolid cocatalysts can enhance propene formation. ethz.ch
MoOx/SiO2 promoted with P, Cl, or SEthene/2-butene metathesis to propeneSupport promotion facilitates the transformation of MoOx into active Mo-carbenes at low temperatures (50 °C). acs.org
Molecular Level Mechanisms: W-Carbene Formation and Isomerization

The widely accepted mechanism for olefin metathesis, proposed by Chauvin, involves a metal-carbene complex reacting with an olefin to form a four-membered metallacyclobutane intermediate. wikipedia.orgharvard.edu This intermediate then breaks down to yield a new olefin and a new metal-carbene complex, propagating the catalytic cycle. chemistrytalk.org

Tungsten-Carbene (W-Carbene) Formation: In tungsten-based catalyst systems, such as those used for converting 1-butene and ethylene to propene, the active sites are W-carbene species. rsc.org These are typically formed from partially reduced, isolated tetrahedral tungsten oxide (WOx) species. rsc.org The initial W-carbene, W=CH-CH3, is derived from these WOx species which contain W=O or W-OH bonds, acting as Lewis or Brønsted acid sites, respectively. rsc.org The formation of these carbenes is a critical initiation step for the metathesis reaction to proceed.

Isomerization Mechanisms: Double-bond isomerization is a common side reaction in olefin metathesis, often leading to a decrease in selectivity for the desired product. researchgate.netgoogle.com This process involves the migration of the carbon-carbon double bond to an adjacent position. libretexts.org Isomerization can be promoted by high temperatures, high catalyst loadings, and long reaction times. researchgate.net

Two primary mechanisms are proposed for transition metal-catalyzed alkene isomerization:

Hydride Mechanism: This pathway involves the formation of a ruthenium-hydride species, often as a decomposition product of the primary metathesis catalyst. researchgate.netutc.edu The alkene coordinates to a metal-hydride (M-H) bond and undergoes insertion to form a metal-alkyl intermediate. A subsequent hydrogen atom transfer from the alkyl group back to the metal regenerates the M-H species and releases the isomerized olefin. libretexts.org

Allyl Mechanism: This mechanism requires two vacant coordination sites on the metal center. It proceeds through the formation of a η³-allyl intermediate via C-H activation at the allylic position of the coordinated olefin. libretexts.org A subsequent transfer of a hydride from the metal back to the allyl ligand results in the isomerized alkene product. libretexts.org

Self-Metathesis of But-1-ene to Ethene and Hexene

The self-metathesis of 1-butene is a significant reaction that produces ethene and 3-hexene. This transformation is a key step in processes aiming to convert C4 streams into more valuable products.

Molybdenum-based Heterogeneous Catalysts (e.g., Mo/Al2O3)

Molybdenum-based heterogeneous catalysts are effective for the self-metathesis of 1-butene. cjcatal.comresearchgate.net Catalysts composed of molybdenum oxide supported on alumina (MoO3/Al2O3) are particularly noteworthy. ethz.chcjcatal.com The support's properties, such as a large surface area and suitable acidity, are crucial for achieving high catalytic activity and selectivity. cjcatal.com An alumina support facilitates the high dispersion of molybdenum species, which is essential for the reaction. cjcatal.comresearchgate.net

A study on Mo/Al2O3 catalysts found that an optimal catalyst with 6% Mo loading on alumina achieved a 1-butene conversion of 47% and an ethene selectivity of 42% under specific conditions (80°C, 1.0 MPa). cjcatal.com This highlights the importance of both sufficient Mo dispersion and appropriate support acidity to selectively drive the self-metathesis reaction. cjcatal.com

Strategies for Suppression of Double-Bond Isomerization

A major challenge in the self-metathesis of 1-butene is the concurrent double-bond isomerization of 1-butene to 2-butene. cjcatal.com The subsequent metathesis reaction between 1-butene and the newly formed 2-butene leads to the production of propene and 2-pentene, which are often undesired by-products. cjcatal.com Therefore, suppressing this isomerization is key to increasing the selectivity towards the target products, ethene and 3-hexene. cjcatal.com

Strategies to suppress this side reaction include:

Avoiding High Temperatures: Isomerization is often promoted by higher reaction temperatures, which can cause catalyst decomposition into species active for isomerization. researchgate.net

Judicious Catalyst Selection: Some catalysts are inherently less prone to promoting isomerization. For instance, Schrock's molybdenum catalyst and bisphosphine ruthenium complexes show less isomerization activity compared to N-heterocyclic carbene (NHC)-ligated ruthenium complexes at elevated temperatures. researchgate.net

Use of Additives: Certain additives can suppress isomerization. For example, in the cross-metathesis of allyl alcohols, adding phenol (B47542) was found to reduce the required catalyst loading and reaction time, thereby suppressing isomerization. nih.gov Other additives like phosphorous acid or phosphinic acid have been patented as isomerization suppression agents that passivate residual metathesis catalysts. google.com

Catalyst and Support Modification: Modifying the catalyst support to control its acidity can influence isomerization. For the Mo/Al2O3 system, having a support with suitable acidity is important for selectively promoting the desired metathesis reaction over isomerization. cjcatal.com

Role of Olefin Metathesis in Green Chemistry

Olefin metathesis is recognized as a prime example of green chemistry, a fact underscored by the 2005 Nobel Prize in Chemistry awarded to Chauvin, Grubbs, and Schrock for their contributions to this field. wikipedia.orgolefin-metathesis-catalysts.com The reaction aligns with several core principles of green chemistry.

Atom Economy: Metathesis reactions are inherently atom-economical as they involve the rearrangement of atoms in the reactant molecules, often with minimal generation of by-products. sigmaaldrich.com In many cases, the only by-product is a small, volatile molecule like ethene, which can be easily removed. sigmaaldrich.com

Reduced Waste and Hazardous By-products: Compared to many alternative organic reactions, olefin metathesis often produces fewer undesired by-products and hazardous wastes. wikipedia.org

Use of Renewable Feedstocks: A significant application of olefin metathesis in green chemistry is the conversion of renewable resources, such as natural oils and fats, into valuable chemicals. researchgate.netchemindigest.com The metathesis of unsaturated fatty acids from plant oils can produce linear olefins and other bio-renewable feedstocks for polymers, lubricants, and surfactants, reducing reliance on petroleum. researchgate.netrsc.org

Energy Efficiency: The development of highly active catalysts allows many metathesis reactions to be conducted under mild conditions, including lower temperatures and pressures, which reduces energy consumption and lowers the carbon footprint of chemical processes. sigmaaldrich.comrsc.org

Catalytic Processes: The use of catalysts, which can be effective in small amounts and are often recyclable, is a fundamental principle of green chemistry. Metathesis catalysts enable efficient and selective transformations, shortening synthetic routes and making them more cost-effective. rsc.org

The application of olefin metathesis in oleochemistry, for example, allows for the clean, catalytic conversion of oleochemical feedstocks into specialty chemicals, demonstrating its potential for creating more sustainable industrial processes. researchgate.net

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a primary focus in the chemical industry, driven by both economic and environmental factors. metathesis.eu Olefin metathesis, a powerful tool for forging carbon-carbon bonds, is at the forefront of this movement. metathesis.euacs.orgolefin-metathesis-catalysts.com Green catalytic systems for reactions involving but-1-ene and ethene aim to be highly active at low catalyst loadings and operate under mild conditions in environmentally benign media. metathesis.eu These systems often result in high atom economy, producing minimal waste and having a low carbon footprint. metathesis.eu

A significant area of research is the transformation of renewable resources, such as vegetable oils and plastic waste, into valuable chemicals and sustainable polymers. metathesis.euresearchgate.net For instance, innovative catalytic processes are being designed to selectively break down long-chain olefins from these sources into propylene (B89431), which can then be converted into biodegradable plastics. metathesis.eu The application of olefin metathesis in oleochemistry allows for the conversion of natural fats and oils into valuable chemical products through clean catalytic reactions. researchgate.net

Key developments in sustainable catalysis include:

Heterogenized Catalysts: Supporting homogeneous catalysts on materials like silica or polymers allows for easier separation and recycling, reducing catalyst waste. researchgate.netresearchgate.net For example, ruthenium-based olefin metathesis catalysts have been immobilized on solid supports, demonstrating efficiency in various metathesis reactions and stability for repeated use. researchgate.net

Aqueous Phase Catalysis: Utilizing water as a solvent offers significant environmental benefits. rsc.org The development of water-soluble ligands, such as triphenyl phosphine-3,3′,3′′-trisulfonate (TPPTS), has enabled reactions like aqueous biphasic hydroformylation. rsc.orgmdpi.com

Catalyst Design: The creation of novel catalysts, such as the nitro-Grela catalyst, has advanced green technologies by enabling the synthesis of complex chemicals more efficiently. olefin-metathesis-catalysts.com These catalysts are often designed for high stability, allowing them to be handled in air and used in a variety of solvents. apeiron-synthesis.com

The table below summarizes some sustainable catalytic systems and their applications.

Catalyst SystemReaction TypeSubstrate(s)Key Features
Ruthenium-based catalysts on solid supportsOlefin MetathesisVarious olefinsRecyclable, reduced metal contamination in products. researchgate.net
Rhodium complex with TPPTS ligandHydroformylationPropene, other olefinsWater-soluble, allows for easy catalyst separation in aqueous biphasic systems. rsc.orgmdpi.comwikipedia.org
Nitro-Grela catalystOlefin MetathesisComplex olefinsHigh efficiency, driving advancements in green chemical manufacturing. olefin-metathesis-catalysts.com
Ruthenium catalysts with ammonium-functionalized ligandsOlefin MetathesisVarious olefinsActive in aqueous/alcohol mixtures, allows for efficient catalyst separation. researchgate.net
Catalyst Decomposition Pathways and Lifetime Extension

The efficiency and cost-effectiveness of catalytic processes involving but-1-ene and ethene are often limited by catalyst decomposition. calstate.edu Understanding these decomposition pathways is crucial for designing more robust and longer-lived catalysts.

For ruthenium-based olefin metathesis catalysts, a common type used in transformations of ethene and butene, several decomposition mechanisms have been identified. caltech.educmu.edu The thermal stability of the catalyst is a critical factor determining its lifetime and turnover number. nih.gov Decomposition can occur through unimolecular or bimolecular pathways, depending on the structure of the carbene ligand. caltech.educmu.eduresearchgate.net For instance, unsubstituted ruthenium carbenes tend to decompose unimolecularly, while substituted carbenes often follow bimolecular pathways. caltech.educmu.eduresearchgate.net

Water can significantly accelerate catalyst decomposition, even at trace levels. acs.orgnih.gov The decomposition process in the presence of water often begins with the formation of an aqua complex. acs.orgnih.gov This is followed by pathways such as bimolecular decomposition of the methylidene intermediate and β-H elimination from the metallacyclobutane intermediate. acs.orgnih.gov

Strategies to extend catalyst lifetime include:

Ligand Modification: The introduction of specific ligands can stabilize the catalytic intermediates. calstate.edu For example, N-heterocyclic carbene (NHC) ligands and chelating benzylidene ligands have been employed in second-generation Grubbs and Hoveyda catalysts to improve stability. calstate.edu The use of hemilabile tridentate NHC ligands is another approach to developing longer-lived ruthenium catalysts. calstate.edu

Controlling Reaction Conditions: The addition of excess phosphine (B1218219) ligand can slow the rate of decomposition, although it may also inhibit productive metathesis. cmu.edu In aqueous systems, the addition of chloride ions can improve the productivity of ruthenium metathesis catalysts by reversing the initial aquation step. acs.orgnih.gov

Catalyst Design: The development of catalysts with inherent stability is a key goal. For example, certain cyclic alkyl amino carbene (CAAC) catalysts show immunity to β-H elimination, a major decomposition pathway. nih.gov

The table below outlines common decomposition pathways for ruthenium-based olefin metathesis catalysts.

Decomposition PathwayDescriptionFactors Influencing Pathway
Unimolecular Decomposition Decomposition of a single catalyst molecule.Observed for unsubstituted ruthenium carbenes. caltech.educmu.eduresearchgate.net
Bimolecular Decomposition Reaction between two catalyst molecules leading to deactivation.Common for substituted ruthenium carbenes. caltech.educmu.eduresearchgate.net Can be accelerated by water. acs.orgnih.gov
β-Hydride Elimination Elimination of a hydride from the metallacyclobutane intermediate.An intrinsic decomposition pathway for many olefin metathesis catalysts. acs.org Accelerated by water. acs.orgnih.gov
Water-Promoted Decomposition Begins with the formation of a water-catalyst complex (aquation).Occurs even at low water concentrations and is a significant challenge for metathesis in aqueous environments. acs.orgnih.gov

Hydroformylation of But-1-ene and Ethene

Rhodium-Catalyzed Hydroformylation of 1-Butene

The hydroformylation of 1-butene is an industrially significant process for the production of aldehydes, primarily n-pentanal and 2-methylbutanal. acs.orgsciengine.com Rhodium-based catalysts are highly effective for this reaction, offering high activity and selectivity under relatively mild conditions. ugent.beresearchgate.net The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of 1-butene.

The distribution of linear (n-pentanal) versus branched (2-methylbutanal) aldehydes is a critical aspect of this process, with the linear product often being more desirable. acs.orgsciengine.com Several reaction parameters influence the product distribution, including temperature, pressure, catalyst concentration, and the nature of the ligands coordinated to the rhodium center. acs.org For example, an increasing ligand-to-rhodium ratio generally favors the formation of the linear aldehyde, while increasing the total pressure can decrease the yield of the linear product. acs.org

Homogeneous Rh-Complexes with Phosphine Ligands

Homogeneous rhodium complexes modified with phosphine ligands are widely used catalysts for the hydroformylation of 1-butene. ugent.beresearchgate.netd-nb.info These ligands play a crucial role in tuning the catalyst's performance, affecting its activity, stability, and selectivity. rsc.orgugent.be

One of the most well-known and industrially applied catalysts is based on hydridocarbonyltris(triphenylphosphine)rhodium(I), RhH(CO)(PPh₃)₃. ugent.beresearchgate.net This complex is highly efficient and can produce a high ratio of straight-chain to branched-chain aldehydes from 1-alkenes at mild conditions. researchgate.net The active catalytic species is believed to be a coordinatively unsaturated rhodium complex formed by the dissociation of a phosphine ligand. researchgate.netnobelprize.org

The electronic and steric properties of the phosphine ligands significantly impact the reaction. sciengine.com For instance, bulky phosphine ligands can sterically hinder the formation of the branched aldehyde, leading to a higher n/iso ratio. google.com The development of various phosphine and diphosphine ligands has allowed for fine-tuning of the reaction parameters to achieve high yields and selectivities. rsc.org

Regioselectivity Control for Linear Aldehydes (e.g., N-pyrrolylphosphines)

Controlling the regioselectivity of 1-butene hydroformylation to favor the production of the linear aldehyde, n-pentanal, is a major research focus. N-pyrrolylphosphine ligands have emerged as particularly effective in achieving high regioselectivity in rhodium-catalyzed hydroformylation. researchgate.netepa.govrsc.orgrsc.orgresearchgate.net

Studies have shown that rhodium catalysts modified with N-pyrrolylphosphines, such as P(NC₄H₄)₃, PPh(NC₄H₄)₂, and PPh₂(NC₄H₄), exhibit excellent selectivity towards aldehydes and a high preference for the linear isomer. epa.govrsc.orgrsc.orgresearchgate.net The regioselectivity increases with the number of pyrrolyl groups on the phosphine ligand, following the trend: P(NC₄H₄)₃ > PPh(NC₄H₄)₂ > PPh₂(NC₄H₄) > PPh₃. epa.govresearchgate.net

Several factors can be optimized to enhance the n/iso ratio when using N-pyrrolylphosphine ligands:

Temperature: Higher temperatures (e.g., 80 °C) can lead to higher n/iso values. researchgate.netepa.govrsc.orgrsc.orgresearchgate.net

Water: The presence of a small amount of water in the reaction mixture has been shown to significantly increase the selectivity towards the linear aldehyde. researchgate.netepa.govrsc.orgrsc.orgresearchgate.net

Ligand-to-Rhodium Ratio: A higher ligand-to-rhodium ratio (e.g., around 13) has been found to be optimal for achieving the highest n/iso values. researchgate.netepa.govrsc.orgrsc.orgresearchgate.net

The table below presents data from a study on the hydroformylation of 1-butene using different N-pyrrolylphosphine ligands, highlighting the effect of the ligand on regioselectivity. rsc.org

LigandTemperature (°C)Pressure (bar)n/iso Ratio
PPh₃80102.9
PPh₂(NC₄H₄)80103.5
PPh(NC₄H₄)₂80104.2
P(NC₄H₄)₃80105.1
Aqueous Two-Phase Catalytic Systems

Aqueous two-phase catalysis represents a significant advancement in green chemistry for hydroformylation reactions. rsc.orgmdpi.com This approach addresses a major drawback of homogeneous catalysis: the difficult separation of the catalyst from the products. rsc.orgugent.be In an aqueous two-phase system, the catalyst, made water-soluble through the use of hydrophilic ligands, resides in the aqueous phase, while the reactants and products are in an organic phase. rsc.orgmdpi.comwikipedia.org This allows for easy separation of the product phase from the catalyst-containing aqueous phase, which can then be recycled. mdpi.comwikipedia.org

The Ruhrchemie/Rhône-Poulenc process is a prime industrial example of this technology, utilizing a rhodium catalyst with the water-soluble ligand triphenylphosphine (B44618) trisulfonate (TPPTS) for the hydroformylation of propylene. rsc.orgwikipedia.org

For the hydroformylation of 1-butene, aqueous two-phase systems have also been investigated. researchgate.net A study using a water-soluble rhodium complex with the sulfonated diphosphine ligand BISBIS (sodium salt of sulfonated 2,2′-bis(diphenylphosphinomethyl)-1,1′-biphenyl) demonstrated high activity and regioselectivity. researchgate.net Under optimized conditions (130°C, 2.5 MPa syngas pressure), a turnover frequency (TOF) of 2987 h⁻¹ and a regioselectivity of 98% for n-valeraldehyde were achieved. researchgate.net

While highly effective for short-chain olefins like propylene, a limitation of aqueous two-phase systems is the low solubility of longer-chain olefins in water, which can hinder the reaction rate. rsc.orgresearchgate.net Research is ongoing to overcome this limitation through the use of phase transfer agents, surfactants, or other modifications to improve the mass transfer between the two phases. researchgate.net

Cobalt-Based Catalysts for 1-Butene Hydroformylation

The hydroformylation of butenes is a significant industrial process for the production of C5 aldehydes, which are precursors to plasticizer alcohols. While rhodium-based catalysts are often preferred for their high activity and selectivity under low-pressure conditions, cobalt catalysts remain relevant, particularly for the hydroformylation of higher olefins and in specific process configurations. google.comwikipedia.orgcore.ac.uk

In the context of 1-butene hydroformylation, cobalt catalysts typically operate at higher pressures and temperatures compared to their rhodium counterparts. google.comwikipedia.org The active catalytic species is generally considered to be cobalt tetracarbonyl hydride (HCo(CO)₄). wikipedia.org A key challenge in butene hydroformylation is controlling the regioselectivity to favor the formation of the linear aldehyde (n-pentanal) over the branched isomer (2-methylbutanal). Cobalt-based systems are known to cause considerable isomerization of the starting olefin, which can impact the final product distribution. google.com

Recent research has focused on developing more efficient and selective heterogeneous cobalt catalysts to overcome the challenges associated with homogeneous systems, such as catalyst separation and recycling. For instance, cobalt-based materials derived from the pyrolysis of metal-organic frameworks (MOFs), such as ZIF-67, have shown promise. Pyrolysis of ZIF-67 at temperatures between 250°C and 350°C can yield catalysts with high conversion of 1-butene and good selectivity towards aldehydes. researchgate.net One study reported that an optimized catalyst, ZIF-67-Sg-350-10, achieved a 1-butene conversion of 94.9%, an aldehyde selectivity of 77.1%, and a normal-to-iso (n/i) ratio of 2.2. researchgate.net The interaction between cobalt clusters and the N-doped carbon support derived from the MOF is believed to enhance the hydroformylation activity. researchgate.net Theoretical calculations have suggested that Co-N sites can facilitate the adsorption of both carbon monoxide and the olefin on the same cluster, which is advantageous for the reaction. researchgate.net

The performance of these cobalt catalysts can be influenced by the pyrolysis conditions. For example, increasing the pyrolysis temperature and time has been observed to increase both the conversion of 1-butene and the selectivity towards aldehydes. researchgate.net Furthermore, the addition of steam during pyrolysis can alter the catalyst's physical properties, such as increasing the cobalt particle size, which in turn affects catalytic performance. researchgate.net

While cobalt catalysts may not always match the high selectivity of modern rhodium-phosphine systems, their lower cost and applicability to a broader range of olefin feedstocks ensure their continued importance in industrial hydroformylation processes. google.comcore.ac.uk

**3.3.3. Heterogeneous Catalysts for Gas-Phase Ethylene Hydroformylation (e.g., Rh/SnO₂) **

Gas-phase hydroformylation offers several advantages over traditional liquid-phase processes, including easier product-catalyst separation and reduced solvent use. The development of active, selective, and stable heterogeneous catalysts is crucial for the viability of this technology. Single-atom catalysts (SACs) have emerged as a promising class of materials, potentially bridging the gap between homogeneous and heterogeneous catalysis. researchgate.net

Recent studies have highlighted the potential of isolated rhodium atoms supported on tin dioxide (Rh/SnO₂) for the gas-phase hydroformylation of ethylene. researchgate.netnih.gov These catalysts have demonstrated excellent turnover frequencies (TOFs) and high selectivity towards propanal, effectively suppressing the competing hydrogenation reaction that forms ethane (B1197151). researchgate.netnih.gov The exceptional performance is attributed to the unique properties of the Rh single-atom sites stabilized on the oxygen-defective SnO₂ support. researchgate.netnih.gov

Density Functional Theory (DFT) calculations and surface characterization have revealed that a significant depletion of lattice oxygen on the SnO₂ surface is key to the catalyst's high performance. researchgate.netnih.gov These oxygen vacancies are energetically facile to form on SnO₂ and are believed to create a high degree of coordination pliability at the mononuclear rhodium centers. researchgate.netnih.gov This flexibility is crucial for the catalytic cycle and is a feature that can emulate the selectivity of organometallic complexes in homogeneous catalysis. researchgate.netresearchgate.net

The choice of support material is critical. When comparing Rh single-atom catalysts on different oxide supports like ZrO₂, CeO₂, and SnO₂, the Rh₁/SnO₂ system shows superior performance in terms of both activity and selectivity for ethylene hydroformylation. researchgate.net This highlights the importance of the metal-support interaction in modulating the electronic and geometric structure of the active sites. units.it

Other heterogeneous systems for ethylene hydroformylation include rhodium supported on various materials, often modified with ligands. For example, rhodium supported on silica (Rh/SiO₂) modified with diphosphine ligands has been shown to significantly enhance both the activity and selectivity towards oxygenates compared to the unmodified catalyst. researchgate.net Metal-organic frameworks (MOFs) containing rhodium have also been investigated as potential catalysts for ethylene hydroformylation, showing activity for the formation of propanal and diethyl ketone. sc.edu

Reaction Kinetics and Mechanistic Studies in Hydroformylation

Understanding the reaction kinetics and mechanism of hydroformylation is essential for optimizing catalyst design and process conditions. The generally accepted mechanism for olefin hydroformylation catalyzed by rhodium complexes is the dissociative mechanism proposed by Wilkinson. ugent.be This cycle involves several key steps: ligand dissociation, olefin coordination, olefin insertion into the Rh-H bond, CO coordination, migratory CO insertion to form an acyl intermediate, oxidative addition of H₂, and finally, reductive elimination of the aldehyde product. ugent.be

For the homogeneously catalyzed hydroformylation of ethylene using a Rh(H)(PPh₃)₃(CO) catalyst, microkinetic modeling has been employed to identify the kinetically relevant steps. ugent.be Studies have indicated that ethylene insertion and the oxidative addition of H₂ are the most kinetically significant steps in the reaction mechanism. ugent.be The activation energies for these steps have been calculated to be 42 kJ mol⁻¹ and 48 kJ mol⁻¹, respectively. ugent.be

In the case of heterogeneous catalysis, such as the gas-phase hydroformylation of 1-butene over a supported ionic liquid phase (SILP) catalyst with a Rh-diphosphite complex, kinetic modeling based on the Wilkinson mechanism can accurately describe the hydroformylation rate. acs.org However, this model may not fully capture the trends for side reactions like hydrogenation and isomerization, suggesting that alternative or more complex reaction pathways may be involved. acs.org

The nature of the ligands coordinated to the rhodium center significantly influences the rate-determining step. Theoretical studies have shown that for electron-donating ligands, the rate-determining step is often olefin coordination or insertion. mdpi.com Conversely, for electron-withdrawing or good π-acceptor ligands, the hydrogenolysis step is typically rate-determining. mdpi.com

For ethylene hydroformylation on atomically dispersed Rh/Al₂O₃ catalysts, DFT calculations have revealed that the CO insertion step is rate-limiting on pure Rh catalysts. researchgate.net However, the introduction of a ReOₓ promoter can change the rate-determining step to the coordination of a second CO molecule, leading to a lower activation energy and a higher reaction rate. researchgate.net

Interactive Data Table: Kinetic Parameters in Ethylene Hydroformylation

Catalyst SystemRate-Determining Step(s)Activation Energy (kJ mol⁻¹)Reference
Rh(H)(PPh₃)₃(CO) (Homogeneous)Ethylene insertion, H₂ oxidative addition42 (ethylene insertion), 48 (H₂ oxidative addition) ugent.be
Rh/Al₂O₃ (Heterogeneous)CO insertion- researchgate.net
Rh/ReOₓ-Al₂O₃ (Heterogeneous)CO coordination- researchgate.net

Other Catalytic Transformations of Ethene and But-1-ene

Difunctionalization of Ethene via Radical Pathways

The difunctionalization of alkenes, including ethylene, is a powerful strategy for rapidly building molecular complexity from simple feedstocks. While many difunctionalization reactions rely on transition-metal catalysis, radical-mediated pathways offer a complementary and sometimes advantageous approach. researchgate.net These reactions typically involve the addition of a radical to the double bond, followed by a subsequent transformation of the resulting radical intermediate.

Several strategies for the radical difunctionalization of ethylene have been developed. One approach involves the generation of a heteroatom radical which then adds to ethylene. nih.gov For example, imidyl and sulfonyl radicals, generated photochemically from precursors like N-chlorosuccinimide (NCS) or p-toluenesulfonyl chloride (TsCl), can react with ethylene. nih.gov A challenge in these reactions is controlling the degree of ethylene incorporation, as the primary alkyl radical formed after the initial addition can react with additional ethylene molecules, leading to oligomerization. nih.gov

Electrochemical methods also provide a versatile platform for the 1,2-difunctionalization of alkenes through radical pathways. rsc.org These methods offer mild reaction conditions and can be controlled by adjusting the applied voltage and current. rsc.org Three main electrochemical pathways for radical-mediated difunctionalization have been described:

Anodic oxidation of a nucleophile: A nucleophilic reagent is oxidized at the anode to generate a radical, which adds to the alkene. The resulting carbon-centered radical is then oxidized to a carbocation and trapped by a nucleophile. rsc.org

Anodic oxidation of the alkene: The alkene is directly oxidized at the anode to form a radical cation. This is followed by the addition of a nucleophile to generate a carbon-centered radical, which is subsequently oxidized to a carbocation and reacts with another nucleophile. rsc.org

Cathodic reduction of the alkene: The alkene is reduced at the cathode to a radical anion. An electrophilic reagent then adds to this radical anion, and the resulting intermediate is further reduced to a carbanion, which reacts with another electrophile. rsc.org

A metal-free radical difunctionalization of ethylene has also been reported using sulfone-based bifunctional reagents. researchgate.net This method allows for the synthesis of diheteroarylated compounds under mild conditions. The reaction proceeds via the addition of a difluoromethyl radical to ethylene, followed by a desulfonylative 1,2-heterocyclic group migration. researchgate.net

Catalytic Conversion of CO₂ and Ethane to Ethylene

The conversion of ethane, a major component of natural gas, into more valuable chemicals like ethylene is a significant industrial goal. The oxidative dehydrogenation of ethane (ODHE) using carbon dioxide (CO₂) as a soft oxidant is a promising alternative to the highly endothermic steam cracking process. wvcoal.comacs.org This reaction (C₂H₆ + CO₂ → C₂H₄ + CO + H₂O) is attractive because it utilizes a greenhouse gas while producing a key building block for the chemical industry. bnl.govbnl.gov

A major challenge in CO₂-ODHE is achieving high selectivity for ethylene while suppressing side reactions, particularly the dry reforming of ethane (2CO₂ + C₂H₆ → 4CO + 3H₂), which involves the cleavage of the C-C bond. acs.org The development of effective catalysts is crucial for controlling the reaction pathway.

Various catalytic systems have been investigated for this transformation. Chromium-based catalysts, such as Cr/HZSM-5 and Cr₂O₃ supported on SiO₂, have shown high activity for the dehydrogenation of ethane to ethylene in the presence of CO₂. wvcoal.comacs.org Iron-based catalysts, like Fe-Cr/ZrO₂, have also been examined. wvcoal.com Molybdenum carbide (Mo₂C) is another material that has been studied, with its reactivity being dependent on the surface oxidation state of the molybdenum. osti.gov An oxygen-rich Mo₂C surface is found to be essential for the selective oxidative dehydrogenation of ethane and for preventing side reactions. osti.gov

The selectivity of the CO₂-ODHE reaction hinges on the catalyst's ability to preferentially activate the C-H bonds in ethane for dehydrogenation while avoiding the cleavage of the more stable C-C bond. acs.org The design of the catalyst's active sites plays a critical role in steering the reaction towards ethylene production.

Studies on bimetallic catalysts, such as palladium paired with other metals, have provided insights into the principles governing selectivity. bnl.gov The arrangement of the metals in the catalyst is crucial. If the metals form an alloy, the catalyst tends to favor the breaking of C-C bonds, leading to the production of synthesis gas (syngas). bnl.gov However, if the metals segregate to form an oxide interface, the catalyst preferentially breaks C-H bonds, resulting in the formation of ethylene. bnl.gov This segregation is influenced by the affinity of the second metal for oxygen. bnl.gov

For iron oxide catalysts, the surface structure determines the selectivity. DFT calculations have shown that different iron oxide phases (e.g., Fe₂O₃, Fe₃O₄) exhibit different activities and selectivities for C-H versus C-C bond scission. acs.org The activation of ethane to ethylene is more favorable on certain Fe₃O₄ surfaces compared to others, while FeO is relatively inert for ethylene formation. acs.org

Atomically synergistic catalysts, such as a binuclear-site catalyst with Znδ+ and Cr⁶⁺ on a zeolite support (SSZ-13), have been designed to achieve high ethylene selectivity. researchgate.net In this system, the acidic Zn site facilitates the cleavage of the β-C-H bond in ethane, while the redox Cr site promotes the dissociation of CO₂, preventing C-C bond scission. researchgate.net This synergistic action between the two metal sites leads to a highly selective conversion of ethane and CO₂ to ethylene and CO. researchgate.net

Interactive Data Table: Catalyst Performance in CO₂-ODHE

CatalystSupportEthane Conversion (%)Ethylene Selectivity (%)Ethylene Yield (%)Temperature (°C)Reference
Cr₂O₃SiO₂56.1-52.1650 acs.org
Cr₂O₃-ZSM-5->90~80->750 acs.org
Zn₃Cr₁SSZ-139.6100-500 researchgate.net
H₂ pretreated Mo₂C-~14~10 (initial)-- osti.gov
CO₂ pretreated Mo₂C-<14>70 (initial)-- osti.gov

Theoretical and Computational Chemistry Approaches in Olefin Research

Quantum Chemical Calculations (DFT, ab initio) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for mapping out the potential energy surfaces of chemical reactions. These calculations provide detailed energetic and structural information about reactants, products, and the transient species that connect them, thereby elucidating complex reaction mechanisms involving ethene and but-1-ene.

A cornerstone of mechanistic chemistry is the identification of short-lived intermediates and the high-energy transition states that govern reaction rates. Quantum chemical calculations can precisely model the geometries and energies of these species.

For instance, the dimerization of ethene to 1-butene (B85601) via the Cossee-Arlman mechanism has been studied using DFT. These studies identify key intermediates, such as four-coordinate alkyl-bound nickel species, which favor a triplet spin state. uoregon.edu In the chromium-catalyzed oligomerization of ethylene (B1197577), a metallacyclopentane intermediate can be converted into 1-butene through a two-step process that proceeds via a 3-butenyl-hydrido intermediate. researchgate.net

The addition of an ethene radical cation to a neutral ethene molecule to form a 1-butene radical cation has also been investigated. researchgate.net Using ab initio methods like MP2 and MP4, researchers have identified an intermediate addition complex as a local minimum on the potential energy surface and a subsequent transition state involving a partially transferred hydrogen atom. researchgate.net Similarly, DFT calculations on the reaction of hydroxyl (OH) radicals with 1-butene have characterized the pre-barrier complexes and the saddle points (transition states) for the addition of the radical to the double bond. conicet.gov.ar

The table below summarizes key findings from computational studies on intermediates and transition states in reactions involving ethene and but-1-ene.

ReactionMethod(s)Identified SpeciesKey Finding
Ethene Dimerization to 1-Butene (Ni-catalyst)DFTNi(II)-alkyl intermediates, transition statesAlkyl-bound intermediates are found to favor a triplet spin state. uoregon.edu
Ethene + Ethene Radical Cation → 1-Butene Radical Cationab initio (MP4)Intermediate addition complex, transition stateThe activation energy for the conversion of the intermediate to the final product is calculated to be 6 kcal/mol. researchgate.net
Ethylene Oligomerization (Cr-catalyst)DFTMetallacyclopentane, 3-butenyl-hydrido intermediateThe formation of 1-butene from the metallacyclopentane intermediate proceeds via β-hydrogen abstraction and reductive elimination. researchgate.net
OH Radical + 1-ButeneDFT (BHandHLYP)Pre-barrier hydrogen-bonded complexes, transition states (saddle points)Hydrogen bonding in pre-barrier complexes stabilizes the system before the addition reaction occurs. conicet.gov.ar

Quantum chemistry allows for the computational modeling of entire catalytic cycles, providing a step-by-step understanding of how catalysts transform reactants like ethene into products like but-1-ene.

The Cossee-Arlman mechanism for the dimerization of ethene to 1-butene on single-site catalysts is a well-studied example. osti.gov DFT calculations map out the cycle as follows:

Coordination of a first ethene molecule to the metal center.

Hydride addition to the ethene, forming a metal-ethyl intermediate.

Coordination of a second ethene molecule.

Insertion of the second ethene into the metal-ethyl bond (C-C bond formation).

β-hydride elimination to release 1-butene and regenerate the metal-hydride catalyst. osti.gov

In chromium-based systems for ethylene trimerization, DFT modeling shows a competing pathway where the metallacyclopentane intermediate, instead of inserting another ethylene to form a metallacycloheptane (leading to 1-hexene), can undergo β-hydrogen transfer to produce 1-butene. researchgate.net The calculated free energy of activation for 1-butene production is 19.9 kcal/mol, which is higher than the 10.5 kcal/mol barrier for further insertion to make 1-hexene (B165129), explaining the selectivity of these catalysts. researchgate.net Similar detailed cycles have been mapped for ethylene hydroformylation and hydroarylation using DFT. acs.orgunige.ch

A significant goal of computational catalysis is to predict the performance of a catalyst before it is synthesized. DFT calculations can be used to compute reaction barriers and energies, which in turn predict activity and selectivity.

For ethene dimerization to 1-butene on single transition metal cations (like Ni, Co, Fe) supported on a metal-organic framework (NU-1000), DFT and microkinetic modeling have been used to predict turnover rates. osti.gov The study identified the free energies of co-adsorbed hydrogen/ethene and the adsorbed ethyl species as key descriptors for catalytic activity. The modeling predicted that Ni-based catalysts would be the most active, a finding that aligns with experimental observations. osti.gov

However, predicting selectivity can be challenging, especially when the energy differences between competing pathways are small. In Fe-catalyzed ethene oligomerization to linear alpha-olefins (including 1-butene), the energy difference between the transition states for chain propagation versus termination is often less than 1 kcal/mol. rsc.orgrsc.org This small difference is within the margin of error for even high-level DFT calculations, making accurate prediction of the product distribution (selectivity) extremely difficult by these methods alone. rsc.orgrsc.org This limitation has spurred the development of alternative methods, such as machine learning. rsc.orgrsc.org

Radical reactions are fundamental in atmospheric chemistry and polymer science. Quantum chemical calculations are essential for understanding the mechanisms of these highly reactive species.

The atmospheric degradation of but-1-ene is initiated by radicals like OH. DFT calculations have been employed to study the kinetics of the OH radical addition to 1-butene. conicet.gov.ar These studies model the potential energy surface, identifying the most favorable addition sites and calculating rate coefficients that can be compared with experimental data. conicet.gov.arnist.gov

A foundational reaction, the combination of an ethene radical cation with a neutral ethene molecule, has been shown through ab initio calculations to form a 1-butene radical cation. researchgate.net The study detailed the structure of the intermediate complex, which features a very long carbon-carbon bond (1.9 Å), and the transition state for its conversion to the final product. researchgate.net The ozonolysis of ethene, another critical atmospheric reaction, proceeds through singlet diradical intermediates and transition states, the energetics of which have been scrutinized using various DFT and ab initio methods like PMP4 and UCCSD(T). wlu.caaip.org

Molecular Dynamics Simulations of Olefin Reactions and Polymerization

While quantum mechanics excels at describing the energetics of specific reaction steps, molecular dynamics (MD) simulations are used to model the temporal evolution of a chemical system, capturing the dynamic motions of atoms and molecules over time.

In the context of olefin polymerization, MD simulations provide insights into processes that occur over longer timescales, such as chain growth, conformational changes, and aggregation. acs.org For instance, MD simulations of in-situ ethylene polymerization can model the evolution of the nascent polyethylene (B3416737) chain's conformation and aggregation structure, which are difficult to probe experimentally. acs.org

A significant challenge for standard MD is that chemical reactions like polymerization are often "rare events" on the simulation timescale due to high activation energy barriers. acs.org To overcome this, specialized techniques like topological reactive molecular dynamics are used. This approach can successfully simulate processes like free-radical polymerization by dynamically forming covalent bonds based on proximity and reaction probabilities, allowing for the study of polymer network formation, such as the creation of polymer loops. acs.org MD simulations are also used in conjunction with quantum mechanics to study the dynamics of how monomers like ethene coordinate to a catalyst active site prior to insertion. nii.ac.jp

Machine Learning and Artificial Intelligence for Catalyst Design and Reaction Pathway Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry for accelerating discovery. By training algorithms on large datasets of experimental or computational results, ML models can uncover complex structure-property relationships and predict outcomes for new systems, bypassing the need for extensive experimentation or costly computations. beilstein-journals.orgresearchgate.net

A prime example is the prediction of selectivity in ethene oligomerization. As mentioned, DFT struggles to accurately predict the product distribution (e.g., the ratio of but-1-ene to other olefins) due to very small energy differences. rsc.orgrsc.org To solve this, researchers developed an ML model trained on several hundred experimental selectivity values for various iron-based catalysts. rsc.orgrsc.org Using simple 2D chemical and physical features as inputs, the model can predict the selectivity with an accuracy equivalent to an energy error of less than 0.15 kcal/mol, far surpassing what is practical with DFT. rsc.org This model was experimentally validated and can be used to guide the design of new catalysts with desired selectivity. rsc.org

ML models have also been successfully applied to predict catalyst performance in related reactions, such as the oxidative dehydrogenation of n-butane to 1,3-butadiene (B125203), demonstrating the broad applicability of these data-driven approaches in heterogeneous catalysis. researchgate.net

The table below showcases applications of ML in predicting catalyst performance for olefin-related reactions.

Application AreaOlefin(s) InvolvedML Model Input FeaturesPredicted OutcomeSignificance
Ethene Oligomerization Selectivity rsc.orgrsc.orgEthene, 1-Butene, etc.2D molecular features of catalyst ligands, pressureProduct distribution (K-value)Overcomes the inability of DFT to predict selectivity due to small (<1 kcal/mol) energy differences between competing reaction pathways.
Oxidative Dehydrogenation of n-Butane researchgate.netn-Butane, Butenes, ButadieneCatalyst composition, temperature, O₂/C₄ ration-Butane conversion, 1,3-butadiene selectivityDemonstrates ML's ability to enhance catalyst design by accurately predicting performance based on experimental conditions and catalyst type.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Studies

In-situ and Operando Spectroscopic Techniques

In-situ and operando spectroscopic techniques are indispensable tools for elucidating the reaction mechanisms of processes involving but-1-ene and ethene. These methods allow for the real-time observation of catalysts and reacting species under actual reaction conditions, providing invaluable insights into reaction pathways, intermediate species, and catalyst structure-activity relationships. dtu.dknih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ and operando FTIR spectroscopy are powerful for identifying adsorbed species, reaction intermediates, and changes in the catalyst structure during reactions involving but-1-ene and ethene. dtu.dkcsic.es By monitoring vibrational modes, researchers can track the formation and consumption of various chemical entities on the catalyst surface.

In the study of 1-butene (B85601) isomerization over ferrierite, in-situ IR spectroscopy revealed the formation of various unsaturated species, including polyenes, upon initial contact of the catalyst with but-1-ene. researchgate.net Subsequent formation of aromatic compounds through dehydrogenation and cyclization of these polyenic deposits was also observed. researchgate.net For the hydroformylation of ethene, in-situ FTIR has been used to identify rhodium carbonyl complexes. When ethene is introduced to a system containing [Rh₄(CO)₁₂], new vibrational bands appear, indicating the formation of acyl rhodium complexes like [CH₃CH₂C(O)Rh(CO)₄] and [CH₃CH₂C(O)Rh(CO)₃(π-C₂H₄)]. rsc.org

During ethylene (B1197577) polymerization on Phillips chromium catalysts (CrOₓ/SiO₂), operando FTIR spectroscopy has been employed to detect oxygenated species that may be adsorbed on the catalyst surface. mdpi.com In one study, a spectral band at 2960 cm⁻¹ was assigned to the C-H stretching vibration of a vinyl reaction intermediate, Cr(III)–CH=CH₂. mdpi.com The technique has also confirmed the presence of two types of Cr(II) sites with differing abilities to coordinate CO molecules. mdpi.com

Table 1: Characteristic FTIR Bands Observed in But-1-ene and Ethene Reactions

Wavenumber (cm⁻¹)AssignmentReaction SystemReference
2960ν(C–H) of vinyl intermediateEthene polymerization on Cr(III) sites mdpi.com
2015, 2039, 2089, 2111ν(CO) of acyl rhodium complexesEthene hydroformylation rsc.org
1883, 2042, 2068, 2073ν(CO) of [Rh₄(CO)₁₂]Ethene hydroformylation rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

In-situ and high-resolution solid-state NMR spectroscopy, particularly ¹³C NMR, provides detailed information on the molecular structure and dynamic processes in reactions involving but-1-ene and ethene. rsc.org It is especially powerful for determining copolymer composition, monomer sequence distribution, and identifying reaction intermediates. researchgate.netresearchgate.net

For ethylene/1-butene copolymers, ¹³C NMR is a sensitive tool for analyzing monomer sequence distribution. researchgate.net The chemical shifts of carbon atoms in the polymer chain are influenced by the sequence of ethylene (E) and butene (B) units, allowing for the quantification of dyads, triads, and tetrads. researchgate.netacs.org For instance, the presence of an ethyl branch from a 1-butene unit gives rise to a characteristic resonance at approximately 10.94 ppm for the methyl carbon. vt.edu The analysis of these spectra can reveal details about the copolymer microstructure, including tacticity. researchgate.net

In the context of ethene-initiated CO hydrogenation, ¹³C NMR has been used to show that the resulting n-alkene and n-alkane products contain terminal ¹³CH₃¹³CH₂- units, supporting a regiospecific polymerization mechanism. acs.org For the dehydration of ethanol (B145695) to ethene over H-ZSM-5 zeolite, in-situ ¹³C NMR has been instrumental in observing the formation of a key intermediate, the triethyloxonium (B8711484) ion (TEO), and its subsequent conversion to ethene. nih.gov

Table 2: Illustrative ¹³C NMR Chemical Shift Regions for Ethylene/1-Butene Copolymers

Chemical Shift Region (ppm)AssignmentReference
37-40Methine carbons and some methylene (B1212753) carbons vt.edu
33.5-35.5Methylene carbons in specific sequences acs.org
29.5-31.5Methylene carbons (γ and δ CH₂) vt.edu
26-28Methylene carbons adjacent to branches vt.edu
10.5-11.5Methyl carbon of the ethyl branch vt.edu

UV-Vis Spectroscopy

In-situ and operando UV-Vis spectroscopy is a valuable technique for studying the electronic properties of catalysts and reaction intermediates, particularly for transition metal-based systems used in but-1-ene and ethene reactions. nih.gov It can provide information on the oxidation state and coordination environment of the metal centers. mdpi.comrsc.org

In the study of Phillips chromium catalysts for ethylene polymerization, UV-Vis spectroscopy has been used to monitor the reduction of Cr(VI) to active Cr(II) species. mdpi.com For instance, during the reaction with ethylene, the formation of Cr(III) sites has been clearly indicated by UV-Vis spectral changes. mdpi.com In studies of MoOₓ-based catalysts for the metathesis of ethylene with 2-butene (B3427860), UV-Vis spectra are characterized by strong absorption bands related to different MoOₓ species, such as highly dispersed tetrahedral species and octahedral polymerized species. d-nb.info

When investigating the interaction of 1-butene with H-ferrierite zeolite, UV-Vis spectroscopy helps to identify carbocationic species. acs.org At lower temperatures, monoenic allylic carbocations are observed, while at higher temperatures, neutral and carbocationic polyenes are detected. acs.org

Table 3: UV-Vis Absorption Bands for Catalyst Characterization in Ethene and But-1-ene Reactions

Wavenumber (cm⁻¹) / Wavelength (nm)AssignmentCatalyst SystemReference
22,800, 29,100, 36,900, 41,500 cm⁻¹Cr(VI)/SiO₂ sitesPhillips polymerization catalyst mdpi.com
~250 nm and ~295 nmTetrahedral MoOₓ speciesMoOₓ-based metathesis catalysts d-nb.info
~330 nmOctahedral polymerized MoOₓ speciesMoOₓ-based metathesis catalysts d-nb.info

X-ray Absorption Spectroscopy (XAS, EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the local atomic and electronic structure of catalysts under reaction conditions. mdpi.comunimi.it XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the coordination number and bond distances of neighboring atoms. mdpi.comunimi.it

For Phillips-type chromium catalysts, XAS has been instrumental in studying the structure of Cr sites during activation and polymerization. mdpi.com In the epoxidation of ethylene over silver catalysts, in-situ XANES has been used to identify the active oxygen species. mpg.de The data indicated the presence of "electrophilic" atomic oxygen, which is active in the formation of ethylene oxide. mpg.de

In the study of vanadium-based catalysts for ethylene dimerization and polymerization, solution XAS analysis has been employed to characterize the catalytically active species. mdpi.comresearchgate.net These studies have shown that different active species with varying oxidation states are formed depending on the aluminum cocatalyst used. researchgate.net For butene dimerization on supported Ni catalysts, in-situ XAS has been used in conjunction with EPR to identify single Ni(I)/Ni(II) shuttles as the active sites. acs.org

Table 4: Application of XAS in But-1-ene and Ethene Catalysis

TechniqueInformation GainedReaction/Catalyst SystemReference
XANESOxidation state and geometry of Cr sitesPhillips polymerization catalyst mdpi.com
XASIdentification of "electrophilic" oxygenEthylene epoxidation on Ag mpg.de
XAS (Solution)Characterization of active V speciesEthylene dimerization/polymerization mdpi.comresearchgate.net
XAS (in-situ)Identification of Ni(I)/Ni(II) active sitesButene dimerization on supported Ni acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Operando Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as transition metal ions with unpaired electrons, which are often involved as active sites or intermediates in catalytic reactions. rsc.org

In the context of butene dimerization over supported nickel catalysts, operando EPR has been crucial in identifying Ni(I) species as part of the active site. acs.org These studies, conducted under pressure, revealed that a Ni(I)/Ni(II) redox shuttle is involved in the catalytic cycle. acs.org For ethylene tetramerization catalyzed by chromium complexes, operando EPR measurements at elevated temperature and pressure have provided insights into the nature of the active chromium species. rsc.org The technique has also been used to investigate the reduction of Cr(VI) to Cr(II) in Phillips polymerization catalysts, although in some cases, no EPR signal for Cr(III) was detected, leaving the nature of the active site open to debate. mdpi.com

Chromatographic and Mass Spectrometric Techniques

Gas chromatography (GC) and mass spectrometry (MS), often used in combination (GC-MS), are essential analytical techniques for the separation, identification, and quantification of the products formed in reactions involving but-1-ene and ethene. osti.govnih.gov

In studies of ethylene oligomerization, the gas effluent from the reactor is typically analyzed online by GC to determine the product distribution, including the selectivity towards 1-butene and other isomers. osti.gov Liquid products can be collected and analyzed by comprehensive two-dimensional GC-MS (2D GC-MS) for a more detailed characterization. osti.gov

GC is also critical in studying the metathesis of butenes to produce propene, where it is used to separate and quantify the various olefin products. In the study of the reaction of hydrogen atoms with 1-butene, GC-MS analysis of the products revealed a complex mixture including ethene, propene, 1,3-butadiene (B125203), and various other hydrocarbons, providing insight into the reaction mechanism. nist.gov Specialized GC columns, such as those coated with silver nitrate, can be used to separate closely boiling isomers like but-1-ene and isobutylene.

X-ray Diffraction (XRD) for Catalyst and Polymer Structure Analysis

X-ray diffraction (XRD) is an indispensable tool for characterizing both the catalysts used in but-1-ene;ethene copolymerization and the crystalline structure of the resulting polymer. mdpi.commdpi.com For Ziegler-Natta catalysts supported on materials like silica (B1680970) or magnesium chloride, XRD analysis helps to understand the catalyst's structure, which in turn influences the polymerization process and the properties of the final polymer. mdpi.comx-mol.net The diffraction patterns can reveal information about the crystalline phases present in the catalyst, their size, and their distribution, which are crucial factors affecting catalytic activity and the microstructure of the copolymer. mdpi.comacs.org

In the analysis of the this compound copolymer itself, XRD is used to determine the degree of crystallinity, identify the crystalline forms present, and measure the size of the crystallites. koreascience.krrsc.org Poly(1-butene) is known for its complex polymorphism, exhibiting different crystalline forms (Form I, II, III, and I') depending on the crystallization conditions. mdpi.commdpi.com The introduction of ethylene as a comonomer influences this polymorphic behavior. mdpi.com

XRD patterns of this compound copolymers typically show characteristic peaks corresponding to the orthorhombic crystal structure of polyethylene (B3416737), such as the (110) and (200) planes. rsc.org The positions and intensities of these peaks can shift or broaden depending on the 1-butene content and its distribution within the polymer chains. An increase in the comonomer content generally leads to a decrease in the degree of crystallinity. rsc.org

The table below summarizes key crystallographic data for two common polymorphs of poly(1-butene).

Table 2: Crystallographic Data for Poly(1-butene) Polymorphs

Form Crystal System Space Group Helical Conformation
I Trigonal R3c or R3c 3/1
II Tetragonal P4b2 11/3

Data sourced from studies on the crystal structures of poly(1-butene). mdpi.commdpi.comacs.org

Techniques for Polymer Microstructure Analysis (e.g., DSC, GPC)

The microstructure of this compound copolymers, including molecular weight, molecular weight distribution, and comonomer distribution, is critical in determining their physical and mechanical properties. Differential Scanning Calorimetry (DSC) and Gel Permeation Chromatography (GPC) are two fundamental techniques used for this analysis. mdpi.commdpi.com

Differential Scanning Calorimetry (DSC) is used to study the thermal properties of the copolymer, such as melting temperature (Tm) and glass transition temperature (Tg). mdpi.comosti.gov These properties are directly related to the crystalline structure and the comonomer content. For this compound copolymers, the DSC thermogram can reveal the presence of different crystalline phases and provide information about the distribution of the comonomer units. acs.orgacs.org For instance, copolymers with a random distribution of comonomers will exhibit a single, broad melting peak, while block copolymers may show multiple melting peaks corresponding to the different blocks. researchgate.net The melting temperature generally decreases with increasing 1-butene content due to the disruption of the polyethylene crystallites by the ethyl branches. mdpi.com

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight (Mw), number average molecular weight (Mn), and molecular weight distribution (MWD or Polydispersity Index, PDI = Mw/Mn) of the copolymer. google.comtripod.comaip.org GPC separates polymer molecules based on their size in solution. The analysis is typically performed at high temperatures (e.g., 140-150 °C) using a solvent like 1,2,4-trichlorobenzene (B33124) to ensure complete dissolution of the semicrystalline polymer. google.comaip.orgpolymerchar.com The MWD is a crucial parameter as it significantly influences the processability and end-use performance of the material. Copolymers produced with single-site catalysts, for example, tend to have a narrower MWD compared to those made with traditional Ziegler-Natta catalysts. google.com

The following table presents typical data obtained from GPC and DSC analysis of an ethylene/1-butene copolymer.

Table 3: Typical Molecular Weight and Thermal Properties of an Ethylene/1-Butene Copolymer

Parameter Value Technique
Number Average Molecular Weight (Mn) Varies GPC
Weight Average Molecular Weight (Mw) Varies GPC
Molecular Weight Distribution (Mw/Mn) 2.0 - 4.5 GPC
Melting Temperature (Tm) 117.9 - 128.7 °C DSC
Density 0.912 - 0.940 g/cm³ -

Data compiled from various sources on ethylene/1-butene copolymers. rsc.orggoogle.com

Sustainability and Environmental Considerations in Olefin Chemistry

Life Cycle Assessment (LCA) of Olefin Production Pathways

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal or recycling. nih.govyoutube.com For olefins, this "cradle-to-gate" analysis, which covers the process from resource extraction to the finished chemical leaving the production facility, provides crucial insights into sustainability. americanchemistry.comwhiterose.ac.uk

The conventional production of olefins, primarily through the steam cracking of hydrocarbons, is a major contributor to industrial greenhouse gas (GHG) emissions. rsc.orghydrocarbonprocessing.com This process is one of the most carbon-intensive in the petrochemical industry, releasing significant amounts of carbon dioxide (CO₂). hydrocarbonprocessing.comihsmarkit.com

Globally, steam cracking is responsible for more than 260 million metric tons of CO₂ emissions annually. ihsmarkit.com The carbon footprint varies depending on the feedstock used. For instance, producing one metric ton of ethylene (B1197577) via conventional cracking generates approximately 0.85–1.8 metric tons of CO₂. ihsmarkit.com More specifically, studies have estimated the carbon footprint to be around 1.56 metric tons of CO₂ equivalent per ton of ethylene. ugent.beresearchgate.net Olefin plants using gas feedstocks like ethane (B1197151) have a lower carbon intensity (average of 0.98 tCO₂-eq./ton of olefin) compared to those using liquid feedstocks like naphtha (average of 2.01 tCO₂-eq./ton of olefin). matec-conferences.org In contrast, coal-to-olefin processes exhibit substantially higher GHG emissions. researchgate.net

Alternative production routes are being explored to mitigate these emissions. For example, producing ethylene from bio-based feedstocks such as U.S. corn ethanol (B145695) has been estimated to achieve a 127% reduction in life cycle GHG emissions compared to fossil-derived ethylene. nih.gov Similarly, a comparative LCA of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable polymer, showed that the bio-based version has a global warming potential (GWP) of 3.72 kg CO₂ eq, which is 37% lower than its fossil-based counterpart (5.89 kg CO₂ eq). nih.gov

Olefin production is exceptionally energy-intensive, largely due to the high temperatures required for steam cracking, which often exceed 800 °C. rsc.orgresearchgate.net This process alone accounts for approximately 8% of the total primary energy consumption in the global chemical industry. ugent.beresearchgate.net The energy required to produce 1 kg of ethylene can range from 15 to 27 MJ. ugent.beresearchgate.net

The choice of feedstock significantly influences energy consumption. A cradle-to-gate analysis reveals that on-site production energy accounts for less than a quarter of the total energy, with the majority (around 69%) being consumed during the extraction and processing of natural gas feedstock. americanchemistry.com Plants using gas feedstock have an average energy intensity of 23.88 GJ per ton of olefin, whereas those using liquid feedstock require significantly more, with an average of 33.21 GJ per ton. matec-conferences.org The pyrolysis section of a naphtha steam cracker is particularly demanding, consuming about 65% of the total process energy. researchgate.net

From a resource depletion perspective, the reliance on fossil fuels is a primary concern. researchgate.net The shift towards renewable feedstocks is a key strategy to address this. Life cycle studies indicate that while renewable-based production can lead to low resource demand, it may introduce other environmental pressures, such as increased water withdrawals for biomass cultivation. researchgate.netresearchgate.net

The transition from fossil-based to renewable feedstocks is a cornerstone of creating a more sustainable chemical industry. rsc.org LCAs comparing these pathways reveal a complex trade-off between different environmental impacts.

Bio-based routes consistently demonstrate a lower carbon footprint. The production of ethylene from the dehydration of bioethanol, for instance, can significantly reduce GHG emissions compared to traditional steam cracking. nih.gov One study comparing ethylene production from wood gasification, wood fermentation, sugarcane, and fossil oil found that the gasification route had a lower global warming potential than both fermentation and fossil-based alternatives. chalmers.se However, the fossil-based route performed better in categories like acidification and eutrophication, highlighting that bio-based production is not inherently superior across all environmental metrics. chalmers.se

A detailed analysis of producing 1,3-butadiene (B125203) (a C4 olefin) from bio-ethanol versus fossil-naphtha showed that the bio-based routes led to a significant reduction in the consumption of fossil resources. researchgate.net Nevertheless, these routes required larger water withdrawals and were not carbon-neutral. researchgate.net Similarly, another study noted that while renewable resources reduced GHG emissions, they could adversely impact other environmental categories, such as acidification potential resulting from agricultural feedstock production. researchgate.net This underscores the importance of a comprehensive, multi-criteria approach when evaluating the sustainability of different feedstocks. researchgate.net

Green Chemistry Principles Applied to Olefin Synthesis

Green chemistry offers a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Applying these principles to olefin synthesis is crucial for developing more sustainable production methods. researchgate.net

One of the core principles of green chemistry is the use of catalysis. bdu.ac.in Catalytic reagents are preferred over stoichiometric ones because they can increase reaction selectivity, reduce energy consumption, and minimize waste. yale.edubdu.ac.in In olefin synthesis, research is focused on developing highly efficient and environmentally benign catalysts.

Heterogeneous Catalysts: These are widely explored due to their ease of separation from the reaction mixture, which allows for recycling and continuous processes.

Zeolite-based Catalysts: Zeolites like ZSM-5 are used in the catalytic fast pyrolysis of biomass (e.g., wood sawdust) to produce olefins and aromatics. researchgate.net Modified zeolites are also effective in the catalytic cracking of waste polyolefins, converting them back into valuable C₂-C₄ olefins. gpca.org.ae

Metal Oxide Catalysts: Rhenium oxide supported on alumina (B75360) (ReOₓ/Al₂O₃) has been used in metathesis reactions to convert butenes and ethene into propylene (B89431). researchgate.net

Organometallic and Supported Metal Catalysts:

Fischer-Tropsch Synthesis (FTS): Iron- and cobalt-based catalysts are central to the FTS process, which converts syngas (a mixture of carbon monoxide and hydrogen derived from sources like biomass or waste) into light olefins. mdpi.comhydrogenfuelnews.com Promoters such as potassium and sodium can be added to iron catalysts to enhance selectivity towards C₂-C₄ olefins. mdpi.com

Oligomerization Catalysts: Nickel-containing catalysts, such as Ni-AlKIT-6, are effective for the dimerization of ethene to form butenes. researchgate.net These reactions can be part of a cascade process where the products are used in subsequent steps to create other valuable olefins. researchgate.net

The development of these "green catalysts" helps to improve the efficiency of industrial processes, save energy, minimize reaction times, and reduce the formation of by-products and waste. bdu.ac.in

The principles of "Safer Solvents and Auxiliaries" and "Design for Energy Efficiency" are central to greening olefin synthesis. yale.edu This involves moving away from volatile and often hazardous organic solvents and operating processes under milder, less energy-intensive conditions.

The ideal "green" solvent is non-toxic, readily available, and has minimal environmental impact. essentialchemicalindustry.org Water is an excellent example, though its use in organic reactions can be challenging. essentialchemicalindustry.org Supercritical fluids, such as supercritical hexane (B92381), have been explored as a reaction medium for Fischer-Tropsch synthesis, offering benefits like improved heat management and reduced formation of unwanted by-products like methane (B114726). mdpi.com The ultimate goal is to make auxiliary substances like solvents unnecessary wherever possible, leading to solvent-free synthesis. yale.edubdu.ac.in

Designing for energy efficiency involves minimizing the energy requirements of chemical processes by, for example, conducting reactions at ambient temperature and pressure. yale.edu An example of this is the catalytic cascade reaction to convert ethene into propylene and 1-butene (B85601), which operates under mild conditions of 60 °C and 3 MPa. researchgate.net Such processes not only reduce the environmental footprint associated with energy production but also lower operational costs.

Biocatalysis and Photobiocatalysis in Olefin Transformations

The convergence of biocatalysis with photocatalysis, termed photobiocatalysis, offers a promising strategy for sustainable chemical synthesis, leveraging the high selectivity of enzymes and the clean energy of visible light. illinois.edunih.govresearchgate.net This synergy enables novel abiological transformations, creating new-to-nature chemical reactions under mild conditions. illinois.eduillinois.edu By combining the merits of both catalytic fields, photobiocatalysis facilitates reactions with high enantioselectivity and yields, presenting greener synthetic routes. illinois.eduillinois.edu Enzymes, particularly oxidoreductases like 'ene' reductases, can be repurposed to control the outcomes of photochemical reactions, steering reactive radical intermediates towards desired products and minimizing side reactions. illinois.eduspringernature.com The application of light can also be used to regenerate essential cofactors for enzymatic activity, creating efficient, self-sustaining catalytic cycles. illinois.edu While the scope of naturally occurring photoenzymes is limited, ongoing research focuses on creating artificial photoenzymes and synergistic systems to expand the catalytic toolbox for olefin transformations. illinois.edunih.gov

Enzyme Engineering for Novel Abiological Transformations

Enzyme engineering, particularly through directed evolution, is a powerful tool for tailoring biocatalysts to perform novel and non-natural (abiological) reactions. illinois.eduspringernature.com This approach allows for the modification of enzyme active sites to accommodate new substrates or to catalyze entirely new types of chemical transformations, including those relevant to olefin chemistry. manchester.ac.uk By introducing specific mutations, scientists can enhance an enzyme's stability, activity, and selectivity for a target reaction that it does not naturally perform. manchester.ac.uk

A notable area of advancement is the combination of enzyme engineering with photocatalysis. springernature.com For instance, 'ene' reductases have been engineered to catalyze the visible-light-induced intermolecular radical hydroalkylation of alkenes. springernature.com In these systems, the enzyme's unique active site can form an electron donor-acceptor (EDA) complex with the substrates, which then acts as a light-harvesting antenna. springernature.com Upon light excitation, a radical process is initiated, and the enzyme's chiral environment guides the reaction to produce carbonyl compounds with a remote stereocenter, a transformation that is difficult to achieve with high stereoselectivity using traditional chemical catalysts. springernature.com

Researchers have successfully developed biocatalysts for specific transformations by screening enzyme libraries and applying engineering principles. youtube.com This has led to the creation of chemo-enzymatic processes that replace traditional synthetic steps, offering remarkable chemo-, regio-, and stereo-selectivity under mild conditions. manchester.ac.uk These engineered enzymes can be integrated into multi-enzyme cascades, enabling "one-pot" biotransformations that are more efficient and generate less waste. manchester.ac.uk

Examples of Engineered Enzyme Applications in Olefin-Related Transformations

Enzyme FamilyTransformation TypeKey Feature/AdvantageReference
'Ene' ReductasesVisible-light-induced intermolecular radical hydroalkylation of alkenesCreates carbonyl compounds with a remote stereocenter in high yield and enantioselectivity. springernature.com
'Ene' Reductases (YqjM variant)Reduction of (E)-but-2-enal to butyraldehydePart of a cell-free chemoenzymatic cascade for producing n-butanol, a biofuel additive. manchester.ac.uk
Photoenzymes (e.g., Fatty Acid Photodecarboxylase from Chlorella variabilis)Light-driven decarboxylation of fatty acidsConverts saturated and unsaturated fatty acids into long-chain alkanes or alkenes. nih.gov

Sustainable Routes for Olefin Production and Valorization

The chemical industry is actively seeking sustainable alternatives to conventional, energy-intensive methods for producing fundamental olefins like ethene and but-1-ene. biomedcentral.comcoherentmarketinsights.com These efforts focus on utilizing renewable feedstocks, developing energy-efficient catalytic processes, and valorizing waste streams. coherentmarketinsights.comresearchgate.net

Ethene Production: Sustainable ethene production is being explored through several innovative routes. One promising method is the catalytic dehydration of bioethanol, which can be sourced from the fermentation of renewable biomass. dntb.gov.uaessentialchemicalindustry.org This "green ethylene" process typically uses catalysts like alumina at elevated temperatures to convert ethanol vapor into ethene and water. essentialchemicalindustry.orgyoutube.com Another approach involves harnessing solar energy for the selective catalytic dehydrogenation of ethane. springernature.com Recent research has demonstrated a process using a perovskite oxide photocatalyst that operates at ambient conditions, driven solely by sunlight, to convert ethane into ethene and hydrogen with high efficiency, significantly reducing the carbon footprint compared to traditional steam cracking. springernature.com

Furthermore, bio-inspired routes are being developed. Engineered cyanobacteria (blue-green algae) containing an ethylene-forming enzyme can produce ethene directly from carbon dioxide (CO2) through photosynthesis. biomedcentral.com This method offers the potential for a carbon-negative production pathway, as it consumes atmospheric CO2. biomedcentral.com The chemical valorization of plastic waste through processes like pyrolysis and gasification also presents a viable route for recovering ethene from non-renewable sources that would otherwise end up in landfills. researchgate.net

Comparison of Sustainable Ethene Production Methods

Production MethodFeedstockKey Process/CatalystReported Performance/YieldReference
Solar-Driven DehydrogenationEthaneLaMn1−xCuxO3 perovskite photocatalystEthylene production rate of 1.1 mmol/g/h with 4.9% ethane conversion. springernature.com
Bioethanol DehydrationBioethanolAcidic catalysts (e.g., Alumina)Carbon conversion to ethylene of 97.6% (including ethanol recycle). unimi.it
BiosynthesisCarbon Dioxide (CO2)Engineered cyanobacterium with ethylene-forming enzymeContinuous production from CO2. biomedcentral.com

But-1-ene Production and Valorization: For but-1-ene, a key comonomer in polyethylene (B3416737) production, sustainable routes primarily focus on renewable feedstocks and selective catalysis. entrepreneurindia.co A significant pathway is the dimerization of bio-based ethene. entrepreneurindia.coijche.com This process uses homogeneous catalytic systems, often based on titanium, to selectively couple two ethene molecules to form but-1-ene with high purity. ijche.comgoogle.com Research has focused on optimizing these catalysts to achieve high conversion rates and selectivity, minimizing the formation of unwanted by-products like polymers. ijche.comgoogle.com

Another route involves the conversion of bio-based alcohols, such as 1-butanol (B46404). rayeneh.com The dehydration of 1-butanol over catalysts like γ-Al2O3 can produce a mixture of linear butenes, including but-1-ene, with yields greater than 90%. rsc.org Additionally, processes are being developed for the single-step catalytic conversion of ethanol directly to n-butene-rich olefins over mixed-oxide or zeolite-based catalysts, bypassing the need for an intermediate ethene production step. youtube.com The valorization of but-1-ene is also an area of research, with studies demonstrating its quantitative conversion into oligomers suitable for use as new hydrocarbon jet fuel candidates using transition-metal catalysts. acs.org

Sustainable Production and Valorization Pathways for But-1-ene

ProcessFeedstockCatalyst/MethodProduct(s)Reported Yield/ConversionReference
Ethylene DimerizationEtheneTitanium-based catalyst (e.g., Ti(OR)₄/AlR₃)But-1-ene>95% conversion of ethylene with >99% selectivity to but-1-ene. google.com
1-Butanol Dehydration1-Butanolγ-Al2O3Linear butenes (including but-1-ene)>90% linear butene yields. rsc.org
Ethanol ConversionEthanolMixed oxide or zeolite-based catalystsn-butene-rich olefinsSingle-step process. youtube.com
But-1-ene Oligomerization (Valorization)But-1-eneGroup 4 transition-metal catalystsHydrocarbon jet fuel candidatesQuantitative conversion of 1-butene. acs.org

Q & A

Q. What strategies validate the purity of but-1-ene synthesized via bioethanol dehydration?

  • Methodological Answer : Combine GC-MS (purity >99%) with isotopic labeling (¹³C-ethene tracing) to detect byproducts. Purity validation protocols include:
  • Step 1 : Distillation to remove water/alcohol residues.
  • Step 2 : Adsorption on molecular sieves (3Å) to eliminate trace CO₂.
  • Step 3 : NMR spiking with deuterated standards to confirm absence of isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.